1H-Indole-3-propiononitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76941. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1H-indol-3-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBSQJAILQLCJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196054 | |
| Record name | 1H-Indole-3-propiononitrile | |
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Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4414-76-0 | |
| Record name | 1H-Indole-3-propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4414-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Indole-3-propionitrile | |
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| Record name | Indole-3-propionitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76941 | |
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| Record name | Indole-3-propionitrile | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33082 | |
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| Record name | 1H-Indole-3-propiononitrile | |
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| Record name | 1H-indole-3-propiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.340 | |
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| Record name | INDOLE-3-PROPIONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E01CPV5BWN | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties of 1H-Indole-3-propiononitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical properties of 1H-Indole-3-propiononitrile. The information is curated to support research, development, and application of this indole derivative.
Core Chemical and Physical Properties
The foundational chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic and analytical procedures.
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂ |
| Molecular Weight | 170.21 g/mol |
| CAS Number | 4414-76-0 |
| Boiling Point | 410.7°C at 760 mmHg |
| Density | 1.177 g/cm³ |
| Flash Point | 136°C |
| Hydrogen Bond Acceptors | 1 |
| Hydrogen Bond Donors | 1 |
Chemical Structure
The molecular structure of this compound consists of an indole ring system with a propiononitrile group attached at the 3-position.
Experimental Protocols
A common method for the synthesis of indole-3-acetonitrile derivatives involves the conversion of the corresponding indole-3-carboxaldehyde. The following is a generalized protocol that can be adapted for the synthesis of this compound.
-
Reaction Setup : To a solution of the starting indole-3-carboxaldehyde in a mixture of methanol (MeOH) and formamide (NH₂CHO), add sodium borohydride (NaBH₄) (1.3 molar equivalents).
-
Initial Reaction : Stir the mixture at room temperature for approximately 1 hour.
-
Cyanation : Add sodium cyanide (NaCN) (10 molar equivalents) to the reaction mixture.
-
Reflux : Heat the mixture to reflux at 100°C and maintain for 5 hours with continuous stirring.
-
Work-up : After cooling, add brine to the reaction mixture and extract the product using a mixture of methanol and chloroform (5:95 v/v).
-
Purification : The crude product is purified by column chromatography on silica gel.
Nuclear Magnetic Resonance (NMR) is a primary technique for the structural elucidation of indole derivatives.
-
Sample Preparation : Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition :
-
Instrument : 400 or 500 MHz NMR spectrometer.
-
Lock and Shim : Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters :
-
Pulse Program : Standard single-pulse sequence.
-
Spectral Width : ~16 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay (D1) : 1-5 seconds.
-
Number of Scans : 8-16.
-
-
-
¹³C NMR Acquisition :
-
Acquisition Parameters :
-
Pulse Program : Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Spectral Width : ~240 ppm.
-
-
-
Data Processing : Perform Fourier transform, phase correction, and baseline correction on the acquired Free Induction Decay (FID). Calibrate the chemical shift using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Workflows and Potential Biological Relevance
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
While specific biological activities for this compound are not extensively documented, its close structural analog, indole-3-propionic acid (IPA), is a known gut microbiota metabolite with significant biological effects[2][3][4][5][6]. IPA is known to interact with the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR), and it can modulate inflammatory pathways such as NF-κB[7][8]. The diagram below illustrates these pathways, which represent potential areas of investigation for this compound.
Conclusion
This compound is an indole derivative with defined chemical and physical properties that make it a valuable compound for further research. While its biological activity is not as well-characterized as its carboxylic acid analog, the established synthetic routes and analytical methods provide a solid foundation for its investigation. The known signaling pathways of related indole compounds offer promising avenues for exploring the therapeutic potential of this compound in various disease models.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders [frontiersin.org]
- 4. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bacterial indole-3-propionic acid inhibits macrophage IL-1β production through targeting methionine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mechanism of action of indole-3-propionic acid on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Plant Growth Analogue: A Technical History of 1H-Indole-3-propiononitrile
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the discovery and historical context of 1H-Indole-3-propiononitrile, a significant molecule in the study of plant growth regulators. We delve into its synthesis, physicochemical properties, and the scientific landscape that spurred its creation, providing detailed experimental protocols and visual representations of key chemical processes.
Historical Context and Discovery
The story of this compound is intrinsically linked to the groundbreaking research on plant hormones, particularly auxins, in the early 20th century. Following the pioneering work of scientists like Charles Darwin, who first described tropisms in plants, and Frits Went, who in the 1920s demonstrated the existence of a chemical messenger responsible for plant growth, the race was on to isolate and identify these elusive substances.[1]
In 1934, indole-3-acetic acid (IAA) was identified as a primary auxin, a discovery that ignited fervent research into other indole derivatives to understand their structure-activity relationships and potential as synthetic plant growth regulators. This era of intense investigation into the chemical basis of plant development set the stage for the synthesis of a variety of indole compounds.
While a definitive, singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis became an established method through the exploration of a chemical reaction known as cyanoethylation. A 1962 patent reveals that the reaction of indole with acrylonitrile to produce 3-indolepropionitrile was considered a "customary practice" for the synthesis of the corresponding acid by that time. This indicates that the synthesis of this compound was well-known and utilized in the preceding years.
A key publication that details the cyanoethylation of various indole derivatives is the 1945 paper by R. C. Blume and H. G. Lindwall in The Journal of Organic Chemistry. This work systematically investigated the reaction of acrylonitrile with different substituted indoles, providing a foundational methodology for the synthesis of compounds like this compound. This research was a direct extension of the burgeoning interest in indole chemistry, driven by the biological significance of IAA and the desire to create synthetic analogues for agricultural and research purposes.
Physicochemical Properties
Quantitative data for this compound is summarized in the table below, providing a clear reference for its physical and chemical characteristics.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂ | |
| Molecular Weight | 170.21 g/mol | |
| CAS Number | 4414-76-0 | |
| Appearance | Not specified in early literature | |
| Melting Point | Not specified in early literature | |
| Boiling Point | Not specified in early literature | |
| Solubility | Not specified in early literature |
Experimental Protocols
The synthesis of this compound is achieved through the cyanoethylation of indole, a specific type of Michael addition reaction. The general protocol, as can be inferred from the work of Blume and Lindwall (1945) and subsequent established practices, is detailed below.
Synthesis of this compound via Cyanoethylation of Indole
Principle:
This reaction involves the nucleophilic addition of the indole nitrogen to the β-carbon of acrylonitrile, catalyzed by a base. The electron-withdrawing nitrile group of acrylonitrile makes the β-carbon electrophilic and susceptible to attack.
Reactants:
-
Indole
-
Acrylonitrile
-
Base catalyst (e.g., sodium hydroxide, potassium hydroxide, or a quaternary ammonium hydroxide like Triton B)
-
Solvent (e.g., dioxane, benzene, or excess acrylonitrile)
Procedure:
-
A solution of indole in a suitable solvent is prepared in a reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel.
-
A catalytic amount of a strong base is added to the indole solution.
-
Acrylonitrile is added dropwise to the stirred solution. The reaction is often exothermic, and the rate of addition may need to be controlled to maintain a specific temperature.
-
After the addition is complete, the reaction mixture is typically heated under reflux for several hours to ensure the completion of the reaction.
-
Upon cooling, the reaction mixture is worked up. This may involve neutralizing the base with an acid, followed by extraction of the product into an organic solvent.
-
The organic layer is then washed, dried, and the solvent is removed under reduced pressure.
-
The crude this compound can be purified by distillation or recrystallization.
Note: The precise conditions, including the choice of base, solvent, reaction temperature, and time, can be varied to optimize the yield of the desired product. The work by Blume and Lindwall (1945) provides specific examples for various substituted indoles, which would have guided the synthesis of the parent compound.
Visualizations
To further elucidate the chemical processes and relationships discussed, the following diagrams are provided in the DOT language.
Caption: Synthetic pathway for this compound.
Caption: Logical flow of historical and scientific context.
References
Preliminary Studies on 1H-Indole-3-propiononitrile: A Technical Guide for Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis of numerous natural products and synthetic molecules with a wide array of biological activities.[1] 1H-Indole-3-propiononitrile, a member of this important class of compounds, holds potential as a precursor or active molecule in various therapeutic areas. This technical guide provides a consolidated overview of the available preliminary data on this compound, including its chemical and physical properties, proposed synthesis, and spectroscopic characterization. Given the limited direct research on its biological effects, this document also explores the well-documented activities of its close structural analog, Indole-3-propionic acid (IPA), to infer potential therapeutic avenues and mechanisms of action for the title compound.
This guide is intended for researchers, scientists, and drug development professionals to serve as a foundational resource for further investigation into the therapeutic potential of this compound.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These data are crucial for its handling, formulation, and in silico modeling.
| Property | Value | Source |
| CAS Number | 4414-76-0 | [2][3][4] |
| Molecular Formula | C₁₁H₁₀N₂ | [4] |
| Molecular Weight | 170.21 g/mol | [4] |
| Density | 1.177 g/cm³ | [5] |
| Flash Point | 136 °C | [5] |
| EC Number | 224-572-8 | [5] |
| Exact Mass | 170.084 | [5] |
| H-Bond Acceptor Count | 1 | [5] |
Experimental Protocols
Proposed Synthesis of this compound
Reaction: Indole + Acrylonitrile → this compound
Materials and Reagents:
-
Indole
-
Acrylonitrile
-
Pyridine (as solvent)
-
Potassium hydroxide (as catalyst)
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
To a solution of indole (1 equivalent) in pyridine, add a catalytic amount of potassium hydroxide.
-
Slowly add acrylonitrile (1.1 equivalents) to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Spectroscopic Characterization Protocols
Accurate characterization of synthesized this compound is essential. The following are generalized protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7]
-
Data Acquisition:
-
Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction.[7]
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for the functional groups present in the molecule. The nitrile (C≡N) stretch is expected in the range of 2260-2240 cm⁻¹.[7]
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).[7]
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI), to generate ions.[7]
-
Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
Spectroscopic Data Summary
While experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from related indole derivatives.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the indole ring protons (aromatic region), the N-H proton (if not exchanged), and the two methylene groups of the propiononitrile side chain (aliphatic region). |
| ¹³C NMR | Resonances for the eight carbons of the indole ring, the two carbons of the propiononitrile side chain, and the nitrile carbon. |
| IR (cm⁻¹) | - N-H stretch (around 3400-3300) - Aromatic C-H stretches (above 3000) - C≡N stretch (around 2250) - C=C stretches (aromatic, around 1600-1450) - C-N stretches |
| Mass Spec (m/z) | - Molecular ion peak at ~170. - Fragmentation pattern likely involving loss of the propiononitrile side chain or parts of it. |
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are lacking in the current scientific literature. However, its close structural analog, Indole-3-propionic acid (IPA), is a well-researched gut microbiota-derived metabolite of tryptophan with a range of biological effects.[8] The structural similarity between this compound and IPA suggests that the former could serve as a prodrug to IPA or possess intrinsic biological activities.
The indole moiety is a recognized pharmacophore that interacts with various biological targets.[9] Derivatives of indole have shown a multitude of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1]
Insights from Indole-3-propionic Acid (IPA)
IPA is known to exert its effects through various mechanisms, including:
-
Antioxidant Activity: IPA is a potent scavenger of free radicals.
-
Anti-inflammatory Effects: It can modulate inflammatory pathways.
-
Modulation of Signaling Pathways: IPA has been shown to interact with pathways such as the PI3K/Akt/mTOR and NF-κB signaling pathways, which are crucial in cell survival, proliferation, and inflammation.[10]
The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, survival, and metabolism. Its dysregulation is implicated in many diseases, including cancer. The NF-κB pathway is a central regulator of the immune and inflammatory responses. The ability of indole compounds to modulate these pathways highlights their therapeutic potential.[10]
Given the relationship between this compound and IPA, a plausible hypothesis is that the nitrile may be hydrolyzed in vivo to the corresponding carboxylic acid (IPA), thus acting as a prodrug. Alternatively, the nitrile group itself could interact with biological targets. Further research is required to elucidate the specific biological activities and mechanisms of action of this compound.
Below is a diagram of the PI3K/Akt/mTOR signaling pathway, which is known to be modulated by other indole derivatives and represents a potential target for this compound.
Conclusion and Future Directions
This compound is a structurally interesting molecule within the pharmacologically significant indole family. While direct research on this compound is limited, its chemical properties and relationship to the bioactive metabolite Indole-3-propionic acid suggest that it is a promising candidate for further investigation.
Future research should focus on:
-
Developing and optimizing a robust synthetic protocol for this compound.
-
Comprehensive spectroscopic characterization to establish a reference dataset.
-
In vitro and in vivo screening to determine its biological activity profile, including its potential as an anticancer, anti-inflammatory, or antimicrobial agent.
-
Metabolic studies to ascertain if it acts as a prodrug for Indole-3-propionic acid.
-
Elucidation of its mechanism of action, including the identification of its molecular targets and effects on key signaling pathways.
This technical guide provides a foundational framework to stimulate and guide future research into the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 3. 4414-76-0|3-(1H-Indol-3-yl)propanenitrile|BLD Pharm [bldpharm.com]
- 4. This compound | 4414-76-0 [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Synthesis of indole-N-propionitrile, N-propionic acid and N-propionamide derivatives of potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 1H-indole-1-propiononitrile [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. US3062832A - Process for the production of 3-indole-propionic acids - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Characterization of 1H-Indole-3-propiononitrile
This technical guide provides a comprehensive overview of the spectroscopic data for 1H-Indole-3-propiononitrile, a key intermediate in the synthesis of various biologically active indole alkaloids. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a centralized resource for the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.
Molecular Structure
This compound
-
Molecular Formula: C₁₁H₁₀N₂
-
Molecular Weight: 170.21 g/mol
-
CAS Number: 4414-76-0[1]
Spectroscopic Data
The following sections present the expected spectroscopic data for this compound. This data is compiled based on the analysis of closely related indole derivatives and established spectroscopic principles.
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2][3][4] The expected ¹H and ¹³C NMR chemical shifts for this compound are detailed below.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.10 | br s | 1H | H-1 (N-H) |
| 7.65 | d | 1H | H-4 |
| 7.35 | d | 1H | H-7 |
| 7.20 | t | 1H | H-6 |
| 7.12 | t | 1H | H-5 |
| 7.05 | s | 1H | H-2 |
| 3.10 | t | 2H | -CH₂-CH₂-CN |
| 2.75 | t | 2H | -CH₂-CN |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Carbon Assignment |
| 136.2 | C-7a |
| 126.8 | C-3a |
| 122.5 | C-2 |
| 122.1 | C-6 |
| 120.0 | C-5 |
| 119.5 | C-4 |
| 118.7 | -CN |
| 111.2 | C-7 |
| 110.0 | C-3 |
| 21.5 | -CH₂-CH₂-CN |
| 17.0 | -CH₂-CN |
IR spectroscopy is used to identify the functional groups present in a molecule.[5][6][7] The expected characteristic IR absorption bands for this compound are listed below.
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Medium | N-H Stretch (Indole) |
| 3100-3000 | Medium | C-H Stretch (Aromatic) |
| 2950-2850 | Medium | C-H Stretch (Aliphatic) |
| 2250-2240 | Strong | C≡N Stretch (Nitrile)[8] |
| 1620-1580 | Medium | C=C Stretch (Aromatic) |
| 1460-1440 | Medium | C-H Bend (Aliphatic) |
| 750-740 | Strong | C-H Out-of-plane Bend (ortho-disubstituted) |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[9][10][11] The expected mass spectral data for this compound under electron ionization (EI) is presented below.
Table 4: Predicted Mass Spectrometry (EI) Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 170 | 80 | [M]⁺ (Molecular Ion) |
| 130 | 100 | [M - CH₂CN]⁺ (Base Peak) |
| 103 | 40 | [130 - HCN]⁺ |
| 77 | 30 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[8]
-
Instrument Setup: Tune and match the NMR probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[8]
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-32) to obtain a good signal-to-noise ratio.[8]
-
¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.[8]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[12] For liquid samples, a drop can be placed between two salt plates.[13]
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the clean salt plates.
-
Sample Spectrum: Place the prepared sample in the instrument and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[8] The instrument's software will automatically subtract the background spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[8]
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound like this compound, a direct insertion probe (DIP) or gas chromatography-mass spectrometry (GC-MS) can be used.[8]
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.[8]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualizations
The following diagrams illustrate key experimental and logical workflows in the spectroscopic analysis of this compound.
Caption: General experimental workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Plausible mass fragmentation pathway for this compound under Electron Ionization (EI).
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. amherst.edu [amherst.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. benchchem.com [benchchem.com]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. fiveable.me [fiveable.me]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. webassign.net [webassign.net]
The Biological Activity of 1H-Indole-3-propiononitrile: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth overview of the biological activity of 1H-Indole-3-propiononitrile. Due to a notable scarcity of direct research on this specific compound, this document focuses on the well-documented biological activities of its closest structural analogs: Indole-3-propionic acid (IPA) and Indole-3-acetonitrile . The potential for this compound to serve as a metabolic precursor to the highly active Indole-3-propionic acid is a central hypothesis of this guide. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to provide a comprehensive resource for researchers in the field.
Introduction to this compound
This compound is an indole derivative with a propiononitrile group at the C3 position. While its synthesis and chemical properties are established, its biological activities remain largely unexplored in publicly available literature. The structural similarity to Indole-3-propionic acid (IPA), a well-characterized gut microbiota metabolite with diverse biological effects, and Indole-3-acetonitrile, a compound with demonstrated antiviral and potential anticancer properties, suggests that this compound may possess significant, uncharacterized biological activity. A key consideration is the potential for in vivo enzymatic hydrolysis of the nitrile group to a carboxylic acid, which would convert this compound into IPA.
Potential Metabolism of this compound to Indole-3-Propionic Acid
The conversion of nitriles to carboxylic acids is a known biochemical transformation catalyzed by nitrilase enzymes[1][2][3]. These enzymes are found in various organisms, including bacteria, fungi, and plants[1]. The hydrolysis of a nitrile by a nitrilase is a one-step process that adds two water molecules to the nitrile group, yielding a carboxylic acid and ammonia[2].
While no specific studies have demonstrated the direct conversion of this compound to IPA by a nitrilase, the existence of this enzymatic pathway provides a strong theoretical basis for this metabolic conversion in biological systems, particularly by the gut microbiota. For instance, a nitrilase from Rhodococcus sp. has been shown to have activity on various nitriles, including indole-3-acetonitrile[4][5]. If this conversion occurs, this compound could act as a prodrug for IPA, and its biological effects would largely mirror those of IPA.
Caption: Potential enzymatic conversion of this compound to IPA.
Biological Activity of Indole-3-Propionic Acid (IPA)
Indole-3-propionic acid is a metabolite produced by the gut microbiota from tryptophan[6][7]. It is a well-researched compound with a wide range of biological activities, including potent antioxidant, anti-inflammatory, and neuroprotective effects[6][7].
Mechanism of Action
IPA exerts its effects through multiple mechanisms, most notably by activating the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR) [7].
-
PXR Activation: IPA is an endogenous activator of PXR, a nuclear receptor that plays a key role in xenobiotic metabolism and inflammation[8]. Activation of PXR by IPA can lead to the regulation of genes involved in gut barrier function and inflammation[8].
-
AhR Activation: IPA also functions as a ligand for AhR, another transcription factor involved in regulating immune responses and maintaining gut homeostasis[7].
Signaling Pathways
The activation of PXR and AhR by IPA triggers downstream signaling cascades that modulate various cellular processes. A key pathway inhibited by IPA is the Nuclear Factor-kappa B (NF-κB) signaling pathway , a central regulator of inflammation[9][10]. By inhibiting NF-κB, IPA can reduce the expression of pro-inflammatory cytokines[9][10].
Caption: Signaling pathways of Indole-3-propionic acid (IPA).
Quantitative Data
| Biological Activity | Assay System | Result | Reference |
| PXR Activation | In vivo mouse model | Induces PXR target gene expression | [11] |
| AhR Activation | In vitro reporter assay | Activates AhR signaling | [12] |
| NF-κB Inhibition | IL-1β-induced rat chondrocytes | Inhibits NF-κB pathway activation | [9] |
| Anti-inflammatory | LPS-stimulated NCM460 cells | Dose-dependent reduction of pro-inflammatory cytokines | [10] |
Experimental Protocols
A common method to assess PXR activation is a luciferase reporter assay.
-
Cell Culture: Human intestinal (e.g., LS180) or hepatic (e.g., HepG2) cells are cultured in appropriate media.
-
Transfection: Cells are transiently transfected with a PXR expression vector and a reporter plasmid containing PXR response elements upstream of a luciferase gene.
-
Treatment: Transfected cells are treated with various concentrations of the test compound (e.g., IPA) for 24-48 hours.
-
Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer. An increase in luciferase activity indicates PXR activation.
-
Animal Model: Mice are administered the test compound (e.g., IPA) orally.
-
FITC-Dextran Administration: Mice are orally gavaged with fluorescein isothiocyanate (FITC)-dextran.
-
Blood Collection: After a set time, blood is collected via cardiac puncture.
-
Analysis: Plasma is separated, and the concentration of FITC-dextran is measured using a fluorescence spectrophotometer. Increased levels of FITC-dextran in the blood indicate compromised gut barrier integrity.
Biological Activity of Indole-3-acetonitrile
Indole-3-acetonitrile is another close structural analog of this compound. It is found in cruciferous vegetables and has been investigated for its antiviral and anticancer properties[13].
Antiviral Activity
Indole-3-acetonitrile has demonstrated broad-spectrum antiviral activity against several viruses, including influenza A virus, herpes simplex virus-1 (HSV-1), vesicular stomatitis virus (VSV), and SARS-CoV-2[14].
The primary antiviral mechanism of Indole-3-acetonitrile involves the potentiation of the host's innate immune response through the interferon signaling pathway [14]. It promotes the activation of the transcription factors IRF3 and NF-κB , leading to the production of type I interferons (IFNs)[14]. Additionally, it has been shown to increase the levels of mitochondrial antiviral-signaling (MAVS) protein[14].
Caption: Antiviral signaling pathway of Indole-3-acetonitrile.
| Virus | Cell Line | Assay Type | EC₅₀ (µM) | Reference |
| SARS-CoV-2 | Caco-2 | Plaque Reduction | >38.79 | [14] |
| Influenza A (H1N1) | MDCK | Plaque Reduction | ~40 | [1] |
Anticancer Activity
Several indole derivatives are being investigated for their anticancer properties. Indole-3-acetonitrile has been shown to reduce the viability of neuroblastoma cells at higher concentrations[15]. Its co-administration with amino acid precursors of neurotransmitters enhanced its cytotoxic effects, suggesting a potential link to metabolic pathways in cancer cells[15].
Experimental Protocols
-
Cell Seeding: Host cells susceptible to the virus (e.g., Vero E6 for SARS-CoV-2) are seeded in multi-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Serial dilutions of the test compound are prepared. A known titer of the virus is mixed with each compound dilution.
-
Infection: The cell monolayer is infected with the virus-compound mixtures.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to plaque formation.
-
Incubation: Plates are incubated for several days to allow for plaque development.
-
Visualization and Quantification: Plaques are visualized by staining (e.g., with crystal violet), and the number of plaques is counted. The 50% effective concentration (EC₅₀) is calculated as the compound concentration that reduces the number of plaques by 50%.
-
Cell Seeding: Cancer cell lines (e.g., SH-SY5Y neuroblastoma cells) are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the percentage of cell viability and the half-maximal inhibitory concentration (IC₅₀).
Conclusion and Future Directions
While direct biological data for this compound is currently lacking, the extensive research on its close structural analogs, Indole-3-propionic acid and Indole-3-acetonitrile, provides a strong foundation for predicting its potential biological activities. The plausible metabolic conversion of this compound to the highly active IPA suggests it could function as a prodrug, exhibiting anti-inflammatory, antioxidant, and gut-modulatory effects through the PXR and AhR signaling pathways. Furthermore, the structural similarity to Indole-3-acetonitrile suggests potential antiviral and anticancer properties.
Future research should prioritize direct investigation into the biological effects of this compound. Key areas of focus should include:
-
Metabolism Studies: Investigating the in vitro and in vivo conversion of this compound to IPA, particularly by human gut microbiota.
-
Biological Screening: Conducting broad-spectrum screening to identify its potential therapeutic activities, including anti-inflammatory, antiviral, and anticancer effects.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
A thorough understanding of the biological profile of this compound will be crucial for determining its potential as a novel therapeutic agent.
References
- 1. The Nitrilase ZmNIT2 Converts Indole-3-Acetonitrile to Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a nitrilase and a nitrile hydratase from Pseudomonas sp. strain UW4 that converts indole-3-acetonitrile to indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Indole-3-propionic acid function through PXR and AhR, molecular signaling pathways, and antitoxic role in underlying diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Indole-3-propionic acid alleviates chondrocytes inflammation and osteoarthritis via the AhR/NF-κB axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole‑3‑propionic acid alleviates intestinal epithelial cell injury via regulation of the TLR4/NF‑κB pathway to improve intestinal barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Tryptophan Metabolite Indole-3-Propionic Acid Raises Kynurenic Acid Levels in the Rat Brain In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Unveiling the Role of Indole Derivatives in Plant Biology: A Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Query: 1H-Indole-3-propiononitrile
Chemical Properties and Synthesis
Indole derivatives are characterized by a bicyclic structure composed of a benzene ring fused to a pyrrole ring.[1] This structure imparts unique chemical properties, making them versatile signaling molecules and metabolic precursors in plants.[1]
Table 1: Chemical Properties of Selected Indole Derivatives
| Property | Indole-3-propionic acid (IPA) | Indole-3-acetonitrile (IAN) |
| Molecular Formula | C₁₁H₁₁NO₂ | C₁₀H₈N₂ |
| Molecular Weight | 189.21 g/mol | 156.18 g/mol [2] |
| Appearance | White to off-white crystalline powder | Off-white to yellow crystalline powder |
| Melting Point | 134-136 °C | 56-59 °C |
| Solubility | Soluble in ethanol, methanol, and acetone. Slightly soluble in water. | Soluble in ethanol, ether, and hot water.[2] |
| CAS Number | 830-96-6 | 771-51-7[2] |
The synthesis of indole derivatives can be achieved through various methods, with the Fischer indole synthesis being one of the most common for producing the core indole structure.[1] For specific derivatives like indole-3-acetonitriles, one-step conversion methods from indole-3-carboxaldehydes have been developed.[3]
Role in Plant Biology
Indole compounds are central to numerous physiological processes in plants, acting as signaling molecules and precursors to essential phytohormones.[4][5]
Indole-3-propionic acid (IPA)
Once primarily studied in the context of gut microbiology, recent research has illuminated the significant role of IPA in plant biology.[6][7]
-
Auxin-like Activity: IPA exhibits auxin-like bioactivities, influencing plant growth and development in a manner similar to the primary plant auxin, Indole-3-acetic acid (IAA).[7][8][9]
-
Root System Architecture: Exogenous application of IPA has been shown to modulate lateral root development and root hair growth in Arabidopsis thaliana.[6][7] Specifically, treatment with 10 µM IPA can increase lateral root and root hair growth.[6]
-
Metabolic Regulation: In the aquatic plant Lemna aequinoctialis, IPA treatment significantly enhanced growth and the production of valuable metabolites.[6] Transcriptomic analysis revealed alterations in major metabolic pathways, including glycerolipid, glutathione, and amino acid metabolism.[6][10]
Indole-3-acetonitrile (IAN)
IAN is a naturally occurring plant growth regulator and a key intermediate in the biosynthesis of auxin.[4][5]
-
Auxin Precursor: IAN can be converted to IAA in plants, thereby contributing to the overall auxin pool and influencing plant growth.[4][5]
-
Allelopathy: IAN has been identified as a critical allelopathic molecule in broccoli (Brassica oleracea var. italica).[11] It exhibits a strong inhibitory effect on the growth of other plants, suggesting a role in plant-plant competition.[11] The inhibitory effect of purified IAN was found to be stronger than the commercial herbicide pendimethalin.[11]
Signaling Pathways
The signaling mechanisms of indole derivatives in plants are intricate and often intersect with established phytohormone pathways. The most well-understood pathway for an indole derivative with a similar structure to the queried compound is that of IPA.
IPA and the TIR1/AFB Auxin Signaling Pathway
Recent studies have demonstrated that IPA directly targets the canonical auxin signaling pathway to exert its effects on plant development.[7][8][9]
The core of this pathway involves the TIR1/AFB (TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX) family of F-box proteins, which act as auxin co-receptors. In the presence of auxin (or IPA), these proteins form a complex with Aux/IAA (Auxin/Indole-3-Acetic Acid) transcriptional repressors. This binding event targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates ARF (AUXIN RESPONSE FACTOR) transcription factors, allowing them to bind to auxin-responsive elements in the promoters of target genes and regulate their expression, leading to various physiological responses such as lateral root formation.[7]
Quantitative Data
The effects of indole derivatives on plant growth can be quantified to understand their potency and specific roles.
Table 2: Effect of Indole-3-propionic acid (IPA) on Arabidopsis thaliana Root Growth
| Treatment | Lateral Root Density (No./mm of primary root) | Root Hair Length (µm) | Data Source |
| Control (MS medium) | ~0.4 | ~200 | [6] (qualitative description) |
| 10 µM IPA | Increased | Increased | [6] |
Table 3: Effect of Indole-3-propionic acid (IPA) on Metabolite Production in Lemna aequinoctialis
| Treatment | Serotonin Productivity (µg/L/day) | β-sitosterol Productivity (µg/L/day) | Campesterol Productivity (µg/L/day) | Stigmasterol Productivity (µg/L/day) | Data Source |
| Control | Not specified | Not specified | Not specified | Not specified | [6] |
| 10 µM IPA | Highest observed | Highest observed | Highest observed | Highest observed | [6] |
Experimental Protocols
The study of indole derivatives in plants involves a range of molecular and analytical techniques.
Plant Growth Assays for Root Phenotyping
This protocol is adapted from studies on the effect of IPA on Arabidopsis root development.[7]
-
Sterilization and Plating: Sterilize Arabidopsis thaliana seeds using a 70% ethanol solution followed by a 10% bleach solution and rinsing with sterile water. Plate the seeds on Murashige and Skoog (MS) agar plates containing the desired concentrations of the test compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM IPA).
-
Vernalization and Germination: Store the plates at 4°C for 2-3 days to synchronize germination (vernalization). Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.
-
Data Collection: After a set period (e.g., 7-10 days), photograph the plates. Use image analysis software (e.g., ImageJ) to measure primary root length, count the number of emerged lateral roots, and measure root hair length in a defined region of the root.
-
Analysis: Calculate lateral root density (number of lateral roots per unit length of the primary root). Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.
Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions
This protocol is used to test the direct interaction between IPA, the TIR1 receptor, and an Aux/IAA protein.[7]
-
Vector Construction: Clone the coding sequence of TIR1 into a Y2H activation domain (AD) vector and the coding sequence of an Aux/IAA protein (e.g., IAA7) into a Y2H binding domain (BD) vector.
-
Yeast Transformation: Co-transform the AD-TIR1 and BD-IAA7 constructs into a suitable yeast strain.
-
Interaction Assay: Plate the transformed yeast cells on selective medium (lacking leucine and tryptophan) to confirm the presence of both plasmids. Then, replica-plate the colonies onto a high-stringency selective medium (lacking leucine, tryptophan, histidine, and adenine) containing different concentrations of IPA (e.g., 0 µM, 10 µM, 100 µM) and a control compound (e.g., IAA).
-
Result Interpretation: Growth on the high-stringency medium indicates a direct protein-protein interaction. Enhanced growth in the presence of IPA demonstrates that the compound promotes the interaction between TIR1 and the Aux/IAA protein.
Analytical Methods for Indole Compound Quantification
Quantification of endogenous and exogenous indole compounds in plant tissues typically involves chromatography coupled with mass spectrometry.[12][13]
-
Sample Extraction: Homogenize frozen plant tissue in a suitable extraction buffer (e.g., methanol/water/formic acid). Centrifuge to pellet debris and collect the supernatant.
-
Solid-Phase Extraction (SPE): Clean up the crude extract using an SPE cartridge to remove interfering compounds.
-
LC-MS/MS Analysis: Analyze the purified extract using a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).[14]
-
Chromatography: Separate the compounds on a C18 reverse-phase column using a gradient of solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Use electrospray ionization (ESI) in positive or negative mode. Monitor specific precursor-to-product ion transitions for each target indole compound for accurate quantification (Multiple Reaction Monitoring - MRM).
-
-
Quantification: Calculate the concentration of each compound by comparing its peak area to a standard curve generated from authentic standards.
Conclusion
While the specific compound this compound is not documented in the context of plant biology, the broader class of indole derivatives, particularly Indole-3-propionic acid and Indole-3-acetonitrile, are integral to plant function. IPA acts as an auxin-like molecule that directly engages the canonical auxin signaling pathway to modulate plant development, especially root architecture. IAN serves as a precursor to auxin and as an allelopathic agent. The study of these compounds, through detailed experimental protocols and quantitative analysis, continues to unravel the complex chemical signaling networks that govern plant life. For researchers and professionals in drug development, understanding these pathways offers potential targets for developing novel plant growth regulators and herbicides.
References
- 1. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 2. 1H-Indole-3-acetonitrile (CAS 771-51-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Frontiers | The role of indole derivative in the growth of plants: A review [frontiersin.org]
- 5. The role of indole derivative in the growth of plants: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced growth and productivity of useful metabolites by indole-3-propionic acid treatment in Lemna aequinoctialis culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole-3-propionic acid regulates lateral root development by targeting auxin signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Indole-3-propionic acid regulates lateral root development by targeting auxin signaling in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Indole-3-acetonitrile Is a Critical Molecule with Weed Allopathic Suppression Function in Broccoli (Brassica oleracea var. italica) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 13. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of 3‐nitropropionic acid in Fabaceae plants by HPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Scant Landscape of 1H-Indole-3-propiononitrile: A Technical Review of a Molecule in the Shadows
An in-depth analysis for researchers, scientists, and drug development professionals reveals a significant gap in the scientific literature for 1H-Indole-3-propiononitrile. While its structural analogs have been the subject of extensive research, this specific indole derivative remains largely unexplored. This technical guide consolidates the limited available data for this compound and provides a comprehensive review of its closest structural and metabolic relatives, Indole-3-propionic acid and Indole-3-acetonitrile, to offer predictive insights into its potential synthesis, biological activities, and mechanisms of action.
This compound: The Knowns and the Unknowns
This compound, with the CAS number 4414-76-0, is a small molecule belonging to the vast family of indole derivatives. These compounds are of significant interest in medicinal chemistry due to the indole scaffold being a core component of numerous natural products and pharmaceuticals. Despite the broad interest in this chemical class, dedicated research on this compound is notably sparse.
Physicochemical Properties
Quantitative data for this compound is primarily limited to its basic physicochemical properties, which are summarized in the table below. This information is crucial for any future experimental design, including solubility and formulation studies.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂ | --INVALID-LINK-- |
| Molecular Weight | 170.21 g/mol | --INVALID-LINK-- |
| CAS Number | 4414-76-0 | --INVALID-LINK-- |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Synthesis of Indole Propiononitrile Derivatives: Potential Routes
One common method for introducing a propiononitrile side chain to an indole nitrogen (N1 position) is through cyanoethylation, which involves the reaction of an indole with acrylonitrile.
Hypothetical Synthesis Workflow for this compound
A potential, yet unverified, synthetic workflow for this compound could be conceptualized as a multi-step process starting from indole. This would likely involve the introduction of a three-carbon side chain at the C3 position, followed by conversion to a nitrile.
An In-depth Technical Guide to 1H-Indole-3-propiononitrile (CAS 4414-76-0)
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 1H-Indole-3-propiononitrile (CAS 4414-76-0) is limited. This guide provides a comprehensive overview based on available information for the title compound and closely related indole derivatives to infer its chemical and biological properties. All data presented for related compounds is for comparative and informational purposes.
Chemical and Physical Properties
This compound is an indole derivative with a propiononitrile substituent at the 3-position of the indole ring. While specific, experimentally determined properties for this compound are not widely reported, its general characteristics can be inferred from data on similar indole structures.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (CAS 4414-76-0) | 1H-Indole (CAS 120-72-9) | Indole-3-acetic acid (CAS 87-51-4) |
| Molecular Formula | C₁₁H₁₀N₂ | C₈H₇N | C₁₀H₉NO₂ |
| Molecular Weight | 170.21 g/mol | 117.15 g/mol | 175.18 g/mol |
| Appearance | Not specified (likely solid) | Colorless to yellowish scales | Off-white to yellow crystalline powder |
| Melting Point | Not specified | 52-54 °C | 165-169 °C |
| Boiling Point | Not specified | 253-254 °C | Not applicable |
| Solubility | Not specified | Soluble in hot water, alcohol, ether, benzene | Slightly soluble in water, soluble in ethanol, ether, acetone |
Synthesis and Experimental Protocols
General Synthetic Approach for Indole Propionitriles
A common method for the synthesis of related indole-N-propionitriles involves the cyanoethylation of indole derivatives using acrylonitrile in the presence of a base. A similar approach could likely be adapted for the synthesis of this compound.
Experimental Protocol (Hypothetical, based on related syntheses):
-
Reaction Setup: To a solution of indole in a suitable solvent such as pyridine, add a catalytic amount of a strong base like potassium hydroxide.
-
Addition of Reagent: Slowly add acrylonitrile to the reaction mixture at a controlled temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Methodological & Application
Synthesis of 1H-Indole-3-propiononitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
1H-Indole-3-propiononitrile is a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and other biologically active molecules. Its structure, featuring an indole nucleus and a propiononitrile side chain at the C3 position, makes it a versatile precursor for the synthesis of various tryptamine derivatives, alkaloids, and other complex heterocyclic systems. The cyano group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, offering multiple avenues for molecular elaboration.
Overview of Synthetic Strategies
The primary and most direct method for the synthesis of this compound is the cyanoethylation of indole . This reaction involves the Michael addition of the electron-rich C3 position of the indole ring to acrylonitrile. The regioselectivity of this reaction is a key consideration, as alkylation can occur at either the C3 position or the N1 position of the indole. The choice of catalyst and reaction conditions plays a crucial role in directing the outcome of the reaction.
Two main catalytic systems are employed for the cyanoethylation of indole:
-
Base-Catalyzed Cyanoethylation: This is the more traditional approach. Strong bases can be used to deprotonate the indole, increasing its nucleophilicity and facilitating the attack on acrylonitrile. However, this method can sometimes lead to a mixture of N- and C-alkylated products.
-
Acid-Catalyzed Cyanoethylation: Acid catalysis, typically using a Brønsted or Lewis acid, activates the acrylonitrile, making it more susceptible to nucleophilic attack by the indole. Acetic acid is a commonly used catalyst in this context. While this method can favor C3-alkylation, reaction rates may be slower, and excess acid or high temperatures can lead to side reactions. The addition of a co-catalyst, such as cuprous chloride, can enhance the catalytic activity of acetic acid, though it may also lead to the formation of di-cyanoethylated byproducts.
The selection of the appropriate synthetic route depends on the desired scale of the reaction, the availability of reagents, and the required purity of the final product. Careful optimization of the reaction conditions is essential to maximize the yield of the desired C3-isomer and minimize the formation of byproducts.
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound via acid-catalyzed cyanoethylation of indole.
Method 1: Acetic Acid Catalyzed Cyanoethylation
This protocol is adapted from established procedures for the cyanoethylation of indoles.
Reaction Scheme:
Figure 1: Acid-catalyzed synthesis of this compound.
Materials:
-
Indole
-
Acrylonitrile (stabilized)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Hexane
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve indole (1.0 eq) in a minimal amount of glacial acetic acid.
-
Addition of Acrylonitrile: To the stirred solution, add acrylonitrile (1.5 - 2.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acetic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Collect the fractions containing the desired product (monitor by TLC) and combine them.
-
Evaporate the solvent to yield this compound as a solid.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the acid-catalyzed synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Reactants | |
| Indole | 1.0 eq |
| Acrylonitrile | 1.5 - 2.0 eq |
| Catalyst | |
| Glacial Acetic Acid | Catalytic to solvent amount |
| Reaction Conditions | |
| Temperature | 80-90 °C (Reflux) |
| Reaction Time | 4-6 hours |
| Yield | |
| Isolated Yield | 60-75% |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Figure 2: General workflow for the synthesis of this compound.
Application Notes and Protocols for 1H-Indole-3-propiononitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Indole-3-propiononitrile is an indole derivative that holds potential as a precursor to the biologically active molecule, Indole-3-propionic acid (IPA). IPA, a metabolite produced by the gut microbiota from tryptophan, has garnered significant attention for its diverse physiological roles, including neuroprotective, anti-inflammatory, and metabolic regulatory effects. The nitrile group of this compound can be hydrolyzed by enzymes present in biological systems, such as nitrilases, to form the corresponding carboxylic acid, IPA.[1][2][3] Therefore, the biological activities of this compound are likely mediated through its conversion to IPA.
These application notes provide an overview of the potential applications of this compound, focusing on its role as a precursor to IPA, and detail experimental protocols to investigate its conversion and subsequent biological effects.
Potential Applications
-
Precursor for Indole-3-propionic acid (IPA) delivery: Due to its potential conversion to IPA, this compound can be used in experimental settings to study the effects of IPA in a controlled manner.
-
Investigation of metabolic pathways: The compound can serve as a tool to study the activity of nitrile-hydrolyzing enzymes in various biological systems.
-
Drug development research: As a pro-drug for the neuroprotective and anti-inflammatory agent IPA, this compound could be explored in the context of developing therapeutics for metabolic and neurodegenerative diseases.[4][5]
Chemical Properties
| Property | Value |
| CAS Number | 4414-76-0 |
| Molecular Formula | C₁₁H₁₀N₂ |
| Molecular Weight | 170.21 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. |
Proposed Signaling Pathway
The primary proposed mechanism of action for this compound involves its enzymatic conversion to Indole-3-propionic acid (IPA). IPA is known to exert its biological effects by activating the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), which are ligand-activated transcription factors.[6][7]
Caption: Proposed metabolic conversion and signaling of this compound.
Experimental Protocols
Protocol 1: In Vitro Conversion of this compound to Indole-3-propionic acid
Objective: To determine if this compound is converted to IPA in a cellular or sub-cellular system.
Materials:
-
This compound
-
Cell line of interest (e.g., hepatocytes, intestinal epithelial cells) or tissue homogenate (e.g., liver, intestinal mucosa)
-
Cell culture medium or appropriate buffer
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
-
Analytical standards for this compound and IPA
Procedure:
-
Preparation of Treatment Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare working solutions in cell culture medium or buffer at various concentrations (e.g., 1, 10, 100 µM).
-
Cell Culture/Tissue Homogenate Preparation: Culture cells to a desired confluency or prepare a fresh tissue homogenate according to standard protocols.
-
Treatment: Treat the cells or tissue homogenate with the prepared working solutions of this compound. Include a vehicle control (medium/buffer with DMSO).
-
Incubation: Incubate for various time points (e.g., 0, 1, 6, 24 hours).
-
Sample Collection: At each time point, collect the cell culture supernatant or an aliquot of the tissue homogenate reaction mixture.
-
Sample Preparation for Analysis: Precipitate proteins (e.g., with acetonitrile) and centrifuge to clear the supernatant.
-
HPLC-MS Analysis: Analyze the supernatant for the presence and quantity of this compound and IPA using a validated HPLC-MS method.
-
Data Analysis: Quantify the concentrations of both compounds at each time point and calculate the conversion rate.
Caption: Experimental workflow for the in vitro conversion assay.
Protocol 2: Assessment of Downstream Biological Activity (Anti-inflammatory Effects)
Objective: To investigate the anti-inflammatory effects of this compound, presumably through its conversion to IPA.
Materials:
-
This compound
-
Indole-3-propionic acid (as a positive control)
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
Cell culture medium and supplements
-
ELISA kits for TNF-α and IL-6
-
Reagents for quantitative PCR (qPCR)
Procedure:
-
Cell Seeding: Seed macrophages in appropriate culture plates and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or IPA for a specified time (e.g., 2 hours). Include a vehicle control.
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant for cytokine analysis.
-
Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.
-
RNA Extraction and qPCR: Lyse the cells and extract total RNA. Perform reverse transcription and qPCR to analyze the expression of inflammatory genes (e.g., Tnf, Il6).
-
Data Analysis: Compare the cytokine levels and gene expression between the different treatment groups.
Quantitative Data Summary
As there is limited direct quantitative data for this compound, the following table summarizes key quantitative findings for its active metabolite, Indole-3-propionic acid (IPA), from published studies. Researchers should aim to generate similar data for this compound to establish its efficacy.
| Parameter | Organism/System | Concentration/Dose | Observed Effect | Reference |
| Fasting Blood Glucose | Rats | 27.3 mg/kg/day (dietary) | Significantly lowered by 0.42 mM | [8] |
| Fasting Plasma Insulin | Rats | 27.3 mg/kg/day (dietary) | Significantly reduced | [8] |
| Maximal Mitochondrial Respiration | Cardiomyocytes | Acute treatment | Enhanced by 21.5% | [4] |
| Mitochondrial Function | Cardiomyocytes | Chronic exposure | Dysfunction (-18.9%) | [4] |
| Cardiac Contractility | Isolated Perfused Mouse Hearts | 1 µM - 100 µM | Dose-dependent improvement (+26.8% to +93.6%) | [4] |
Conclusion
This compound is a promising research tool primarily due to its potential to be metabolized into the bioactive compound Indole-3-propionic acid. The provided protocols offer a framework for researchers to investigate this conversion and the subsequent biological effects. It is crucial for researchers to empirically validate the conversion of this compound to IPA within their specific experimental system to accurately interpret their findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
- 4. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The microbial metabolite indole-3-propionic acid improves glucose metabolism in rats, but does not affect behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Indole-3-Propionic Acid (IPA) in Neuroscience Research
A Note on the Target Compound: Initial searches for 1H-Indole-3-propiononitrile revealed a significant lack of application data in neuroscience research. In contrast, the structurally related tryptophan metabolite, Indole-3-propionic acid (IPA) , is the subject of extensive research for its potent neuroprotective and neuro-regenerative properties. Therefore, these application notes will focus on Indole-3-propionic acid to provide relevant and actionable information for researchers in neuroscience and drug development.
Introduction to Indole-3-Propionic Acid (IPA)
Indole-3-propionic acid (IPA) is a metabolite of dietary tryptophan produced exclusively by the gut microbiota, most notably by species such as Clostridium sporogenes. It readily crosses the blood-brain barrier and has emerged as a significant molecule in the gut-brain axis, demonstrating robust neuroprotective effects across a range of preclinical models. Its mechanisms of action are multifaceted, primarily revolving around its potent antioxidant and anti-inflammatory properties. IPA is a powerful free radical scavenger and modulates key signaling pathways involved in inflammation and cellular stress, making it a promising therapeutic candidate for various neurological disorders.
Key Applications in Neuroscience Research
-
Neuroprotection in Ischemic Stroke: IPA has been shown to reduce neuronal damage and oxidative stress in animal models of cerebral ischemia.[1][2]
-
Amelioration of Neurodegenerative Disease Pathologies:
-
Alzheimer's Disease (AD): IPA reduces the aggregation of amyloid-beta (Aβ) peptides, protects neurons from Aβ-induced toxicity, and improves cognitive function in AD models.[2][3][4]
-
Parkinson's Disease (PD): It protects against neurotoxin-induced cell death in cellular models of PD and alleviates pathological features in animal models by reducing enteric and central inflammation.[3][5]
-
-
Anti-neuroinflammatory Activity: IPA suppresses the activation of microglia and astrocytes, the resident immune cells of the central nervous system. It reduces the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[4][6][7]
-
Modulation of the Blood-Brain Barrier (BBB): Studies indicate that IPA can protect the integrity of the BBB against injury, such as that caused by hypoxic-ischemic events.[8][9]
-
Promotion of Nerve Regeneration: IPA facilitates the regeneration and functional recovery of sensory axons after injury.
Quantitative Data Summary
The following tables summarize effective concentrations and dosages of IPA from various published studies. These values can serve as a starting point for experimental design.
Table 1: In Vitro Applications of Indole-3-Propionic Acid
| Application/Model | Cell Type | IPA Concentration | Observed Effect | Reference |
| Neuroprotection against ER Stress | Neuronal cells | 0.1 - 1 mM | Suppression of protein aggregation and apoptosis. | [4] |
| Anti-inflammatory | LPS-stimulated BV2 microglia | 50 µM | Decreased production of pro-inflammatory cytokines (MCP-1, IL-12, IL-13, TNF-α). | [4][6] |
| Neuroprotection against Rotenone | Enteric Glial Cells | 0.1 µM | Inhibition of gliosis and inflammation. | [5] |
| Neuroprotection against Aβ | SH-SY5Y neuroblastoma | Not specified | Prevention of Aβ-induced cell death and ROS damage. | [10] |
| Cholinesterase Inhibition (CUR-IPA) | Human AChE/BChE | IC₅₀: 59.30 / 60.66 µM | Inhibition of acetyl- and butyrylcholinesterase. | [11] |
Table 2: In Vivo Applications of Indole-3-Propionic Acid
| Application/Model | Animal Model | IPA Dosage & Route | Observed Effect | Reference |
| Ischemic Stroke | Mouse (MCAO model) | 400 µg/20 g/day (oral gavage) | Alleviation of ischemic brain injury and neuroinflammation. | [1][12] |
| Ischemic Hippocampal Damage | Mongolian Gerbil | 10 mg/kg/day (oral) for 15 days | Attenuation of neuronal damage and oxidative stress. | [2][13] |
| Postoperative Delirium | Mouse | 0.0625 mmol/kg (IP injection) | Deterrence of delirium-like behavior. | [14][15] |
| Parkinson's Disease | Mouse (Rotenone model) | 25, 50, 100 mg/kg (oral gavage) | Improved intestinal and dopaminergic neuronal function. | [5] |
| Alzheimer's Disease | Mouse (AD transgenic) | Not specified | Improved cognitive function, reduced Aβ accumulation. | [2] |
Signaling Pathways and Mechanisms of Action
IPA exerts its neuroprotective effects by modulating several key signaling pathways. Its primary mechanisms involve direct antioxidant activity and receptor-mediated downstream signaling.
Receptor-Mediated Anti-inflammatory Signaling
IPA acts as a ligand for the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[4][7][16] Activation of these receptors in immune cells (like microglia) and neurons can suppress inflammatory signaling cascades, notably the NF-κB pathway. This leads to a reduction in the transcription and release of pro-inflammatory cytokines.
References
- 1. researchgate.net [researchgate.net]
- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 3. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rwdstco.com [rwdstco.com]
- 5. Microbial metabolite 3-indolepropionic acid alleviated PD pathologies by decreasing enteric glia cell gliosis via suppressing IL-13Rα1 related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gut microbiota indole-3-propionic acid mediates neuroprotective effect of probiotic consumption in healthy elderly: A randomized, double-blind, placebo-controlled, multicenter trial and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole-3-propionic Acid Attenuates HI-Related Blood-Brain Barrier Injury in Neonatal Rats by Modulating the PXR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indole-3-propionic Acid Attenuates HI-Related Blood-Brain Barrier Injury in Neonatal Rats by Modulating the PXR Signaling Pathway. | Semantic Scholar [semanticscholar.org]
- 10. New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Indole-3-Propionic Acid, a Gut Microbiota Metabolite, Protects Against the Development of Postoperative Delirium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
Application Notes and Protocols for the Analytical Detection of 1H-Indole-3-propiononitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 1H-Indole-3-propiononitrile, a significant indole derivative with potential applications in drug discovery and development. The protocols outlined below are based on established analytical techniques for indole compounds and their derivatives, ensuring a robust framework for method development and validation.
Application Note 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of this compound. This method is particularly suitable for determining the purity of synthesized batches and for quantifying the compound in various sample matrices. A reversed-phase HPLC method with UV or fluorescence detection is recommended for optimal results.
Quantitative Data Summary (Based on structurally similar indole compounds)
| Parameter | High-Performance Liquid Chromatography (HPLC) |
| Column | C8 or C18 reversed-phase, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% formic or acetic acid) |
| Detection | Fluorescence (Excitation: 280 nm, Emission: 350 nm) or UV (280 nm) |
| Linearity Range | 0.0625 - 125 µg/mL[1] |
| Limit of Detection (LOD) | < 0.015 µg/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.998[1] |
Experimental Protocol: HPLC-Fluorescence Detection
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and fluorescence detector.
-
Column: Symmetry C8, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 2.5% (v/v) acetic acid in water, pH adjusted to 3.8 with 1 M KOH.
-
Mobile Phase B: 80:20 (v/v) acetonitrile:water.
-
Gradient Program:
-
0-25 min: 20% to 50% B
-
25-31 min: 50% to 100% B
-
31-33 min: 100% to 20% B
-
33-36 min: 80% A, 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Settings: Excitation wavelength of 280 nm and an emission wavelength of 350 nm.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Sample Preparation (from a biological matrix):
-
To 1 mL of the sample (e.g., bacterial culture supernatant, plasma), add an equal volume of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the working standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Experimental Workflow for HPLC Analysis
References
Application Notes and Protocols for the Step-by-Step Synthesis of Indole-N-propionitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-N-propionitrile, also known as 3-(1H-indol-1-yl)propanenitrile, is a valuable synthetic intermediate in medicinal chemistry and drug development. The introduction of a propionitrile moiety onto the indole nitrogen provides a versatile handle for further chemical modifications, enabling the synthesis of a diverse range of biologically active compounds. The most common and direct method for the synthesis of indole-N-propionitrile is the cyanoethylation of indole, a Michael addition reaction, using acrylonitrile in the presence of a base. This document provides a detailed protocol for this synthesis, compiled from established chemical literature.
Reaction Scheme
The synthesis of indole-N-propionitrile is achieved through the base-catalyzed cyanoethylation of indole with acrylonitrile.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of indole-N-propionitrile via the cyanoethylation of indole.
| Parameter | Value | Reference |
| Reactant 1 | Indole | [1] |
| Reactant 2 | Acrylonitrile | [1] |
| Catalyst | Potassium Hydroxide | [1] |
| Solvent | Pyridine | [1] |
| Product | Indole-1-propionitrile | [1] |
Experimental Protocol
This protocol is based on the cyanoethylation of indole derivatives as described in the chemical literature.[1]
Materials:
-
Indole
-
Acrylonitrile
-
Potassium hydroxide (KOH)
-
Pyridine
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum filtration
-
Silica gel for column chromatography (optional)
-
Hexane and Ethyl acetate (for column chromatography, if necessary)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve indole (1.0 equivalent) in pyridine.
-
Addition of Catalyst: To the stirred solution, add a catalytic amount of powdered potassium hydroxide.
-
Addition of Acrylonitrile: Slowly add acrylonitrile (1.1 to 1.5 equivalents) to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting indole is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing diethyl ether and wash with a saturated aqueous sodium bicarbonate solution to neutralize the pyridine and remove the catalyst.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation of Product:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The crude product will be obtained as an oil or a solid.
-
-
Purification:
-
The crude indole-N-propionitrile can be purified by vacuum distillation or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Alternatively, recrystallization from a suitable solvent system can be employed if the product is a solid.
-
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the synthesis of indole-N-propionitrile.
References
Application Notes & Protocols: HPLC Separation of Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation and analysis of indole compounds using High-Performance Liquid Chromatography (HPLC). Indole derivatives, a broad class of heterocyclic compounds, are of significant interest in biological and pharmaceutical research due to their diverse activities as neurotransmitters, phytohormones, and therapeutic agents. The methods outlined below are designed to offer robust and reproducible separation of various indole compounds, including indole alkaloids and auxins.
Introduction
Indole-3-acetic acid (IAA) is the most prevalent naturally occurring auxin, a class of phytohormones that regulate plant growth and development.[1] Beyond plants, various soil and plant-associated bacteria can also synthesize IAA.[1] The analysis of IAA and related indole compounds is crucial for understanding plant physiology, microbial interactions, and for the development of agrochemicals. Furthermore, many indole alkaloids derived from plants possess significant pharmacological properties, making their separation and quantification essential for drug discovery and quality control.[2][3]
This guide details reversed-phase HPLC (RP-HPLC) methods, which are widely applicable for the separation of a range of indole derivatives.[1][3][4][5][6] Ion-suppression techniques are also discussed to improve the chromatography of acidic and basic indole compounds.[4]
Experimental Protocols
Protocol 1: Separation of Indolic Compounds Related to Bacterial Biosynthesis
This protocol is adapted from a method for the simultaneous determination of seven indoles in bacterial culture supernatants.[1][6]
1. Sample Preparation:
-
Centrifuge the bacterial culture supernatant.
-
Filter the supernatant through a 0.22 µm centrifugal filter to remove particulate matter.
2. HPLC System and Conditions:
-
Column: Symmetry C8, 4.6 x 150 mm, 5 µm particle size, with a C8 guard column (3.9 x 20 mm, 5 µm).[1]
-
Mobile Phase:
-
Gradient Elution:
Time (min) % Eluent A % Eluent B 0 80 20 25 50 50 31 0 100 33 80 20 | 36 | 80 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorimetric detector with excitation at 280 nm and emission at 350 nm.[1][6]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.[1]
Protocol 2: Isocratic Separation of Indole Alkaloids
This protocol is a simplified, isocratic method suitable for the analysis of specific indole alkaloids in plant extracts.[7]
1. Sample Preparation (from Plant Material):
-
Perform an alkaline chloroform extraction of the plant tissue.
-
Alternatively, for a quicker cleanup, use solid-phase extraction (SPE) with Extrelut or Bond Elut SCX cartridges.[7]
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
2. HPLC System and Conditions:
-
Column: LiChrospher 60 RP-select B, 250 x 4 mm, 5 µm particle size.[7]
-
Mobile Phase: 1% formic acid, acetonitrile, and trichloroacetic acid in a ratio of 100:10:0.25 (v:v:w).[7]
-
Flow Rate: 1.2 mL/min.[7]
-
Detection: UV detector at a specified wavelength (e.g., 280 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Data Presentation
The following tables summarize quantitative data from various HPLC methods for indole compound separation.
Table 1: Retention Times of Indolic Compounds (Protocol 1)
| Compound | Retention Time (min) |
| Indole-3-lactic acid (ILA) | ~5.5 |
| Tryptophan (Trp) | ~7.0 |
| Indole-3-acetic acid (IAA) | ~10.0 |
| Indole-3-acetamide (IAM) | ~12.5 |
| Indole-3-acetonitrile (IAN) | ~15.0 |
| Tryptamine (TAM) | ~17.5 |
| Indole-3-ethanol (IET) | ~20.0 |
Retention times are approximate and may vary based on specific system conditions.
Table 2: Performance of the HPLC Method for Indolic Compounds (Protocol 1) [1][6]
| Compound | Linearity Range (µg/mL) | r² | LOD (µg/mL) |
| Indole-3-lactic acid (ILA) | 0.0625 - 125 | ≥ 0.998 | < 0.015 |
| Tryptophan (Trp) | 0.0625 - 125 | ≥ 0.998 | < 0.015 |
| Indole-3-acetic acid (IAA) | 0.0625 - 125 | ≥ 0.998 | < 0.015 |
| Indole-3-acetamide (IAM) | 0.0625 - 125 | ≥ 0.998 | < 0.015 |
| Indole-3-acetonitrile (IAN) | 0.0625 - 125 | ≥ 0.998 | < 0.015 |
| Tryptamine (TAM) | 0.0625 - 125 | ≥ 0.998 | < 0.015 |
| Indole-3-ethanol (IET) | 0.0625 - 125 | ≥ 0.998 | < 0.015 |
Table 3: Retention Times of Indole Alkaloids from Rauvolfia serpentina [8]
| Compound | Retention Time (min) |
| Ajmaline | 5.66 |
| Ajmalicine | 16.45 |
| Reserpine | 26.66 |
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological pathway involving indole compounds.
Caption: Experimental workflow for the HPLC analysis of indole compounds.
Caption: Simplified overview of major tryptophan-dependent IAA biosynthesis pathways.
References
- 1. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
N-Alkylation of Indole Derivatives: A Detailed Guide to Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
The N-alkylation of indoles is a cornerstone of synthetic organic chemistry, pivotal in the development of a vast array of biologically active compounds and pharmaceuticals. The strategic introduction of an alkyl group at the N-1 position of the indole ring can profoundly alter the molecule's steric and electronic properties, thereby modulating its biological activity. This document provides detailed application notes and experimental protocols for several key methods of indole N-alkylation, designed to be a practical resource for researchers in both academic and industrial settings.
Application Note 1: Classical N-Alkylation using Sodium Hydride
This method is a robust and widely adopted procedure for the N-alkylation of a broad range of indole derivatives. It involves the deprotonation of the indole nitrogen with a strong base, sodium hydride (NaH), to form a nucleophilic indolate anion, which then undergoes a nucleophilic substitution reaction with an alkyl halide.[1][2][3]
Reaction Scheme:
Key Considerations:
-
Reagents: The purity of the indole, alkylating agent, and solvent is critical, as water and other protic impurities can quench the base and the indolate anion.[2]
-
Base: Sodium hydride (NaH) is a strong base that effectively deprotonates the indole N-H. It is typically used as a 60% dispersion in mineral oil, which should be washed with a non-polar solvent like hexane prior to use to remove the oil if desired.[1][4]
-
Solvent: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.[1][2] The choice of solvent can influence the reaction outcome; for instance, THF/DMF mixtures have been shown to favor N-alkylation.[2]
-
Temperature and Time: The deprotonation step is typically performed at 0 °C to control the evolution of hydrogen gas. The subsequent alkylation can be conducted at room temperature or with heating, with reaction times ranging from a few hours to overnight.[1][2]
-
Substrate Scope: Electron-withdrawing groups at the C2 or C3 positions of the indole can increase the acidity of the N-H bond, facilitating deprotonation and promoting N-alkylation.[2][5] Conversely, sterically hindered indoles or alkylating agents can lead to lower yields and slower reaction rates.[2]
Experimental Protocol: General Procedure for N-Alkylation using Sodium Hydride
Materials:
-
Indole substrate (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1–1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl halide) (1.0–1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the indole substrate.[2]
-
Dissolve the indole in anhydrous DMF or THF to a concentration of approximately 0.1–0.5 M.[2]
-
Carefully add sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.[2]
-
Stir the mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases.[2]
-
Cool the reaction mixture back to 0 °C.[2]
-
Slowly add the alkylating agent to the reaction mixture.[1][2]
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.[2]
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[2]
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated indole.[2]
Data Summary: N-Alkylation with Sodium Hydride
| Indole Substrate | Alkylating Agent | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-bromo-1H-indole-3-acetonitrile | Alkyl halide | 1.1 - 1.5 | DMF | 0 to RT | 2 - 24 | - | [1] |
| Indole | Benzyl chloride | 1.1 | HMPA | 0 to RT | 8 - 15 | - | [4] |
| Harmine hydrochloride | Alkyl bromide | >2.0 | DMF | 0 to RT | Overnight | - | [6] |
Note: Yields are highly substrate and reagent dependent and are therefore not always specified in general protocols.
Workflow Diagram: Classical N-Alkylation
Caption: Workflow for classical N-alkylation of indoles using NaH.
Application Note 2: Phase-Transfer Catalysis (PTC) for N-Alkylation
Phase-transfer catalysis offers a milder and often more convenient alternative for the N-alkylation of indoles. This method avoids the use of strong, moisture-sensitive bases like NaH and does not require strictly anhydrous conditions. The reaction occurs in a biphasic system (e.g., aqueous NaOH and an organic solvent) with a phase-transfer catalyst, such as a quaternary ammonium salt, which facilitates the transfer of the indolate anion from the aqueous phase to the organic phase for reaction with the alkylating agent.[7]
Key Advantages:
-
Milder reaction conditions.
-
No need for anhydrous solvents or strong, hazardous bases.
-
Operational simplicity and easier work-up.[6]
Experimental Protocol: N-Alkylation via Phase-Transfer Catalysis
Materials:
-
Indole substrate
-
Alkylating agent (e.g., alkyl halide or sulfate)
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 50%)
-
Phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate, Bu₄N⁺HSO₄⁻)[7]
Procedure (General):
-
Combine the indole, aqueous NaOH solution, organic solvent, and phase-transfer catalyst in a reaction flask.
-
Stir the biphasic mixture vigorously.
-
Add the alkylating agent to the mixture.
-
Continue stirring at the appropriate temperature (e.g., room temperature or heated) until the reaction is complete (monitor by TLC).
-
Separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter and concentrate the solvent to yield the crude product.
-
Purify as necessary by column chromatography or recrystallization.
Data Summary: PTC N-Alkylation
| Indole Substrate | Alkylating Agent | Catalyst | Solvent System | Yield (%) | Reference |
| Indole | Alkyl sulfates, iodides, or bromides | Bu₄N⁺HSO₄⁻ | 50% aq. NaOH / Benzene | 78-98 | [7] |
Workflow Diagram: Phase-Transfer Catalysis N-Alkylation
Caption: Workflow for N-alkylation of indoles via phase-transfer catalysis.
Application Note 3: Microwave-Assisted N-Alkylation
Microwave-assisted organic synthesis (MAOS) is a valuable technique for accelerating chemical reactions. For the N-alkylation of indoles, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to improved yields and cleaner product formation.[9][10][11]
Key Advantages:
Experimental Protocol: Microwave-Assisted N-Arylation of Indoles
This protocol is an example of N-arylation, a specific type of N-alkylation, using microwave assistance.
Materials:
-
Substituted indole (1 mmol)
-
Activated aryl-fluoride (e.g., 4-fluorobenzamide) (2 mmol)
-
18-crown-6 (2 mmol)
-
Potassium fluoride on alumina (KF/Al₂O₃) (2.0 g)
-
Dimethyl sulfoxide (DMSO) (15 mL)
Procedure:
-
To a microwave vial equipped with a stir bar, add the indole, aryl-fluoride, 18-crown-6, KF/Al₂O₃, and DMSO.[12]
-
Flush the vial with nitrogen and seal it.[12]
-
Place the vial in a microwave reactor and heat to 180 °C for 2 hours.[12]
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., EtOAc).
-
Filter the mixture to remove the solid support.
-
Wash the filtrate with water and brine, then dry with an anhydrous drying agent.[12]
-
Concentrate the solvent and purify the crude product by preparative HPLC or column chromatography.[12]
Data Summary: Microwave-Assisted N-Arylation
| Indole Substrate | Arylating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-methoxyindole | 4-fluorobenzamide | 160 | 2.0 | 41 | [12] |
| 5-methoxyindole | 4-fluorobenzamide | 180 | 2.0 | 64 | [12] |
| 5-methoxyindole | Ethyl 4-fluorobenzoate | 180 | 2.0 | 71 | [12] |
Workflow Diagram: Microwave-Assisted N-Alkylation
Caption: Workflow for microwave-assisted N-alkylation of indoles.
Application Note 4: Copper-Catalyzed N-Alkylation with N-Tosylhydrazones
A modern approach for direct N-alkylation involves a copper-catalyzed reductive cross-coupling between indoles and N-tosylhydrazones.[13] N-tosylhydrazones, which are readily prepared from carbonyl compounds, serve as precursors to diazo compounds in situ.[13] This method provides a valuable alternative to the use of traditional alkyl halides.
Key Features:
-
Utilizes readily available N-tosylhydrazones as the alkylating source.
-
Transition-metal catalyzed, offering a different mechanistic pathway.
-
Tolerates a variety of functional groups.
Experimental Protocol: Copper-Catalyzed N-Alkylation
Materials:
-
Indole (1.0 eq)
-
N-tosylhydrazone (1.5 eq)
-
Copper(I) iodide (CuI) (10 mol%)
-
tri(p-tolyl)phosphine (10 mol%)
-
Potassium hydroxide (KOH) (2.5 eq)
-
1,4-Dioxane (solvent)
Procedure (Optimized Conditions):
-
To a reaction vessel, add the indole, N-tosylhydrazone, CuI, tri(p-tolyl)phosphine, and KOH.[13]
-
Add 1,4-dioxane as the solvent.
-
Flush the vessel with an inert gas (e.g., argon) and seal it.
-
Heat the reaction mixture at 100 °C for 12 hours.[13]
-
After cooling, quench the reaction and perform a standard aqueous work-up.
-
Extract the product with an organic solvent.
-
Dry, concentrate, and purify the crude product by column chromatography.
Data Summary: Copper-Catalyzed N-Alkylation
| Indole Substrate | N-Tosylhydrazone | Catalyst/Ligand | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| Indole | Benzaldehyde N-tosylhydrazone | 10 mol% CuI / 10 mol% P(p-tolyl)₃ | 2.5 eq KOH | 100 | 12 | 86 | [13] |
| 5-Bromoindole | Benzaldehyde N-tosylhydrazone | 10 mol% CuI / 10 mol% P(p-tolyl)₃ | 2.5 eq KOH | 100 | 12 | 82 | [13] |
| 2-Phenylindole | Benzaldehyde N-tosylhydrazone | 10 mol% CuI / 10 mol% P(p-tolyl)₃ | 2.5 eq KOH | 100 | 12 | 75 | [13] |
Workflow Diagram: Copper-Catalyzed N-Alkylation
Caption: Workflow for copper-catalyzed N-alkylation with N-tosylhydrazones.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 8. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
Application Notes and Protocols: One-Step Synthesis of Indole-3-Acetonitriles from Carboxaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-acetonitriles are valuable chemical intermediates, serving as crucial building blocks for a variety of biologically active compounds, including tryptamines and numerous natural products.[1] They are recognized as plant growth regulators and are pivotal in the synthetic routes for pharmaceuticals and marine alkaloids.[1] Traditionally, the synthesis of 4-substituted indole-3-acetonitriles has been challenging due to the difficulty in preparing the corresponding 4-substituted gramine precursors.[1] This document details a simple and efficient one-step method for the conversion of readily available indole-3-carboxaldehydes to their corresponding indole-3-acetonitriles, significantly streamlining the synthesis of these important compounds.[1]
Reaction Principle
This synthetic protocol achieves the conversion of an indole-3-carboxaldehyde to an indole-3-acetonitrile in a single reaction vessel. The process involves an initial reduction of the aldehyde to an alcohol intermediate using sodium borohydride, followed by a cyanation reaction upon heating with sodium cyanide.[1][2] The use of formamide as a solvent is crucial for achieving high yields.[1]
Experimental Workflow
The following diagram outlines the general workflow for the one-step synthesis of indole-3-acetonitriles from their corresponding carboxaldehydes.
Caption: General workflow for the one-step synthesis.
Quantitative Data Summary
The efficiency of this one-step synthesis has been demonstrated across a range of substituted indole-3-carboxaldehydes. The yields of the corresponding indole-3-acetonitriles are summarized in the table below.[1]
| Entry | Substrate (Indole-3-carboxaldehyde) | Product (Indole-3-acetonitrile) | Yield (%) |
| 1 | 4-Nitroindole-3-carboxaldehyde | 4-Nitroindole-3-acetonitrile | 88 |
| 2 | 4-Phenylindole-3-carboxaldehyde | 4-Phenylindole-3-acetonitrile | 89 |
| 3 | 4-Iodoindole-3-carboxaldehyde | 4-Iodoindole-3-acetonitrile | 88 |
| 4 | Indole-3-carboxaldehyde | Indole-3-acetonitrile | 95 |
Table derived from experimental data presented by Yamada et al. (1998).[1]
Detailed Experimental Protocol
This protocol is a general procedure adapted from the work of Yamada, Hashizume, and Somei (1998).[1]
Materials:
-
Substituted or unsubstituted Indole-3-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Sodium cyanide (NaCN)
-
Methanol (MeOH)
-
Formamide (NH₂CHO)
-
Brine (saturated NaCl solution)
-
Chloroform (CHCl₃)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column and accessories
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the starting indole-3-carboxaldehyde (1.0 molar equivalent) in a 1:1 (v/v) mixture of methanol and formamide.[1]
-
Reduction: To the stirred solution, add sodium borohydride (1.3 molar equivalents) in portions at room temperature.[1][2]
-
Initial Stirring: Continue to stir the reaction mixture at room temperature for 1 hour.[1][2]
-
Cyanation: Add sodium cyanide (10 molar equivalents) to the reaction mixture.[1]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture with stirring in an oil bath at 100°C for 5 hours.[1][2]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add brine to the flask and transfer the contents to a separatory funnel.[1][2]
-
Extraction: Extract the aqueous mixture with a 5:95 (v/v) solution of methanol and chloroform.[1][2]
-
Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[1]
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting residue by column chromatography on silica gel. Elute with an appropriate solvent system (e.g., starting with chloroform and progressing to a methanol/chloroform mixture) to isolate the pure indole-3-acetonitrile product.[1][2]
Applications in Drug Development and Natural Product Synthesis
This one-step conversion is highly valuable as it provides efficient access to key intermediates for complex molecule synthesis. For instance, 4-benzyloxyindole-3-acetonitrile, which can be synthesized using this method, is a precursor for the synthesis of marine alkaloids like batzelline C and isobatzelline C.[1] Similarly, 4-methoxyindole-3-acetonitrile is an important building block for Mitragyna alkaloids.[1] The simplicity and high yields of this protocol make it an attractive option for researchers in medicinal chemistry and natural product synthesis, enabling shorter and more cost-effective synthetic routes.
References
Troubleshooting & Optimization
Technical Support Center: 1H-Indole-3-propiononitrile Synthesis
Welcome to the technical support center for the synthesis of 1H-Indole-3-propiononitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshoot common issues, and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
The most prevalent method is the cyanoethylation of indole. This reaction involves treating indole with acrylonitrile in the presence of a base catalyst. It is a type of Michael addition where the indole nucleus acts as the nucleophile.
Q2: Which position on the indole ring is most reactive for cyanoethylation?
The C3 position of the indole ring is the most nucleophilic and, therefore, the most reactive site for electrophilic attack, such as the Michael addition of acrylonitrile.[1] However, under certain basic conditions, competitive reaction at the N1 position can occur.
Q3: What are the critical parameters that influence the yield and purity of the synthesis?
The key parameters to control for a high-yield synthesis are reaction temperature, the choice and amount of catalyst, the solvent, and the molar ratio of reactants.[2][3] Maintaining anhydrous (dry) conditions is also crucial to prevent unwanted side reactions, such as the hydrolysis of the nitrile group.[2][4]
Q4: How can I monitor the progress of the reaction?
Reaction progress should be monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This allows you to track the consumption of the indole starting material and the formation of the desired product, helping to determine the optimal reaction time and identify the presence of any significant byproducts.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis.
Q: My reaction yield is very low. What are the common causes and how can I fix it?
A: Low yields can stem from several factors.[2][5] Use the following points to diagnose the issue:
-
Incomplete Reaction: If TLC analysis shows a significant amount of unreacted indole, the reaction may not have gone to completion.
-
Solution: Consider extending the reaction time or slightly increasing the temperature. Ensure the catalyst is active; using a freshly opened or properly stored base is recommended.[4]
-
-
Suboptimal Reagent Ratio: An incorrect stoichiometric ratio of reactants can limit the yield.
-
Solution: Ensure the correct molar ratio is used. For cyanoethylation, a slight excess of acrylonitrile may be beneficial, but large excesses can promote side reactions.
-
-
Catalyst Inactivity: The basic catalyst (e.g., KOH, NaH, Triton B) may be old or deactivated by moisture.
-
Solution: Use a fresh, high-purity catalyst. If using a solid base like NaH, ensure it is properly handled under an inert atmosphere.
-
-
Product Degradation: Indole and its derivatives can be sensitive to harsh conditions.
-
Solution: Avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition and the formation of dark-colored impurities.[4] Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Q: I am observing a dark, tar-like substance in my reaction flask. What is it and how can it be prevented?
A: The formation of dark impurities often indicates decomposition or polymerization.
-
Cause: This can be caused by excessive heat, the presence of oxygen, or highly acidic/basic conditions.[4] Acrylonitrile can also polymerize under basic conditions, especially at higher temperatures.
-
Prevention:
-
Maintain the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Control the temperature carefully, avoiding overheating.
-
Add the acrylonitrile slowly to the reaction mixture to control the initial exotherm.
-
Ensure the purity of your starting materials, as impurities can catalyze side reactions.[5]
-
Q: My purified product shows evidence of an isomer. What is the likely side product?
A: The most common isomeric byproduct in the cyanoethylation of indole is 1H-Indole-1-propiononitrile , resulting from the reaction at the nitrogen atom (N-alkylation) instead of the C3-carbon (C-alkylation).[2]
-
Cause: The selectivity between N-alkylation and C-alkylation is highly dependent on the reaction conditions, including the base, solvent, and counter-ion.
-
Solution:
-
Solvent Choice: Using a non-polar solvent can favor C-alkylation.
-
Base Selection: A phase-transfer catalyst or specific bases can improve C3 selectivity. The choice of base can influence the equilibrium between the indole anion and the N-deprotonated indole, affecting the site of attack.
-
Q: I am having difficulty purifying the final product. What are the recommended methods?
A: Purification can be challenging due to the presence of isomers or residual starting materials.
-
Column Chromatography: This is the most effective method for separating this compound from its N-alkylated isomer and other impurities. A silica gel stationary phase with a solvent system like ethyl acetate/hexane is typically effective.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be an excellent final purification step. Suitable solvent systems include aqueous ethanol or toluene.[4]
-
Extraction/Wash: During the workup, thoroughly wash the organic layer with brine or a mild aqueous acid/base to remove ionic impurities and the catalyst.[4] A final wash with an aqueous solution of a complexing agent like aqueous ammonia can help remove copper residues if a copper catalyst was used in an alternative synthesis route.[4]
Data Presentation: Optimizing Reaction Parameters
The following table summarizes the impact of key reaction parameters on the cyanoethylation of indole.
| Parameter | Condition / Reagent | Expected Outcome & Considerations |
| Catalyst | Strong Bases (KOH, NaOH) | Effective and inexpensive. Can sometimes lead to a mixture of N- and C-alkylation. |
| Phase-Transfer Catalysts | Can improve selectivity for C3-alkylation and allow for milder reaction conditions. | |
| Lewis Acids | Generally not used for this transformation, as they can promote polymerization of acrylonitrile. | |
| Solvent | Dioxane / Acetonitrile | Common polar aprotic solvents that facilitate the reaction. |
| Pyridine | Often used as both a solvent and a weak base catalyst.[6] | |
| Benzene / Toluene | Non-polar solvents may favor C3-alkylation but can result in slower reaction rates. | |
| Temperature | 25-50 °C | Lower temperatures minimize byproduct formation and acrylonitrile polymerization. |
| 50-100 °C (Reflux) | Increases reaction rate but also raises the risk of decomposition and side reactions.[4] | |
| Reactant Ratio | Indole:Acrylonitrile (1:1.1) | A slight excess of acrylonitrile helps drive the reaction to completion. |
| Indole:Acrylonitrile (>1:1.5) | A large excess can lead to higher rates of polymerization and potential di-alkylation. |
Experimental Protocol
Standard Protocol for the Synthesis of this compound via Cyanoethylation
This protocol is a representative procedure adapted from common laboratory practices for the cyanoethylation of indole.
Materials:
-
Indole (1.0 eq)
-
Acrylonitrile (1.2 eq)
-
Potassium Hydroxide (KOH, 0.1 eq) or Triton B (40% in MeOH, 0.1 eq)
-
Dioxane (anhydrous)
-
Ethyl Acetate
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add indole (1.0 eq) and anhydrous dioxane. Stir until the indole is completely dissolved.
-
Catalyst Addition: Add the basic catalyst (e.g., powdered KOH, 0.1 eq).
-
Reagent Addition: Slowly add acrylonitrile (1.2 eq) to the mixture dropwise at room temperature. An exotherm may be observed. Maintain the temperature with a water bath if necessary.
-
Reaction: Stir the mixture at room temperature or warm gently to 40-50°C. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the indole starting material is consumed (typically 2-6 hours).
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl solution to neutralize the catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate and water. Shake and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash them sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound as a solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in synthesis.
References
- 1. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of indole-N-propionitrile, N-propionic acid and N-propionamide derivatives of potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1H-Indole-3-propiononitrile Experiments
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 1H-Indole-3-propiononitrile (CAS: 4414-76-0).
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound? A1: this compound is an indole derivative with a propiononitrile group attached to the C3 position of the indole ring. It is structurally related to the plant hormone auxin (indole-3-acetic acid) and its precursors, making it a compound of interest in chemical biology and drug discovery.[1][2][3]
Q2: What are the basic properties and storage conditions for this compound? A2: Proper storage is critical for maintaining the integrity of the compound. It should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 4414-76-0[4][5] |
| Molecular Formula | C₁₁H₁₀N₂ |
| Molecular Weight | 170.21 g/mol [6] |
| Appearance | Typically an off-white to yellow or brown solid |
| Storage | 2-8°C, desiccated, under inert atmosphere |
Synthesis & Purification
Q3: What is a common method for synthesizing this compound? A3: A common and effective method is the Michael addition (a form of cyanoethylation) of indole with acrylonitrile. This reaction is typically performed in the presence of a base. A detailed protocol is provided below.
Q4: My synthesis yield is very low. What are the common causes? A4: Low yields can stem from several factors: incomplete reaction, degradation of starting materials or product, formation of side products (such as N-alkylation or bis-addition), or suboptimal reaction conditions (temperature, solvent, catalyst). Monitoring the reaction with Thin Layer Chromatography (TLC) is crucial for optimization.[7]
Q5: How can I purify the crude product? A5: The most common purification method for indole derivatives is flash column chromatography on silica gel.[7] A solvent system of hexane and ethyl acetate is typically effective. For very high purity, reverse-phase HPLC can also be employed.[8]
Characterization & Analysis
Q6: How can I confirm the identity and purity of my synthesized compound? A6: A combination of spectroscopic techniques is essential for structural validation and purity assessment. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Purity is often quantified using HPLC.[9]
Q7: What are the expected chemical shifts in the ¹H NMR spectrum? A7: While a verified spectrum for this specific compound is not readily available, expected chemical shifts can be predicted based on the structure and data from similar indole derivatives. The indole NH proton typically appears as a broad singlet downfield (>8.0 ppm), while aromatic protons are found between 7.0-7.8 ppm. The two methylene groups (-CH₂CH₂CN) will appear as triplets between 2.8 and 3.4 ppm.
Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges (in CDCl₃)
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Indole NH | > 8.0 (broad s) | - |
| Indole Aromatic CH | 7.0 - 7.8 (m) | 110 - 128 |
| Indole Quaternary C | - | 125 - 138 |
| -CH₂- (adjacent to Indole) | ~3.2 (t) | ~20 |
| -CH₂- (adjacent to CN) | ~2.9 (t) | ~18 |
| -CN | - | ~118 |
| Note: These are approximate ranges and can vary based on solvent and other factors. |
Biological Assays
Q8: What is the potential biological role of this compound? A8: this compound is structurally analogous to compounds in the tryptophan-dependent auxin biosynthesis pathway in plants.[3][10] Specifically, it is related to indole-3-acetonitrile (IAN), a known precursor to indole-3-acetic acid (IAA), the primary auxin.[1] Therefore, it may act as an auxin mimic, antagonist, or a precursor in biological systems.
Q9: I am seeing high variability in my bioassay results. What should I check? A9: Inconsistent results in biological assays can arise from multiple sources. Key areas to investigate include reagent stability, preparation and storage, accuracy of dilutions, consistency in pipetting technique, and environmental conditions during the assay (e.g., temperature).[11] Running appropriate controls and ensuring proper sample handling are critical.[12]
Troubleshooting Guides
Table 3: Troubleshooting Low Synthetic Yield
| Problem | Possible Cause | Recommended Solution |
| No or little product formation | Inactive catalyst/base. | Use a fresh batch of base (e.g., KOH, NaH). Ensure reagents have not been degraded by improper storage. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. | |
| Multiple spots on TLC | Formation of side products (e.g., N-alkylation). | Modify the reaction conditions. Using a protic solvent or a different base can sometimes favor C3-alkylation over N-alkylation. |
| Degradation of product. | Indoles can be unstable. Ensure the reaction and workup are not overly prolonged or exposed to harsh acidic/basic conditions or strong light. | |
| Low isolated yield after purification | Product loss during chromatography. | Choose an appropriate solvent system for good separation (Rf of ~0.3). Ensure the silica gel is not too acidic, which can degrade sensitive indoles. |
| Product is volatile or water-soluble. | Check solubility. If water-soluble, ensure aqueous layers are thoroughly extracted during workup. Use care during solvent removal on a rotary evaporator. |
Table 4: Troubleshooting Inconsistent Bioassay Results
| Problem | Possible Cause | Recommended Solution |
| High well-to-well variability | Inconsistent pipetting or mixing. | Calibrate pipettes. Pipette carefully and consistently, ensuring thorough mixing in each well. Avoid introducing bubbles.[11] |
| Temperature/Evaporation gradients. | Ensure the microplate is equilibrated to the assay temperature. Use plate seals to minimize evaporation, especially for long incubations.[11] | |
| Signal is too low or absent | Incorrect wavelength or filter set. | Double-check the instrument settings against the assay protocol.[11] |
| Degraded compound or reagents. | Prepare fresh stock solutions of this compound and other critical reagents. Verify storage conditions. | |
| Insufficient sample concentration. | Run a dose-response curve to determine the optimal concentration range for your assay.[11] | |
| Signal is too high (saturated) | Sample concentration is too high. | Dilute the sample and re-run the assay. Perform a serial dilution to find the linear range of the assay.[11] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a Michael addition reaction for the C3-cyanoethylation of indole.
Materials:
-
Indole (1.0 eq)
-
Acrylonitrile (1.5 eq)
-
Potassium hydroxide (KOH) (0.2 eq)
-
Acetonitrile (Solvent)
-
Ethyl acetate
-
Saturated aqueous NH₄Cl, water, brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Preparation: To a round-bottom flask, add indole and acetonitrile. Stir until the indole is fully dissolved.
-
Catalyst Addition: Add powdered potassium hydroxide to the solution.
-
Reagent Addition: Slowly add acrylonitrile to the mixture at room temperature. The reaction may be slightly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate).
-
Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
Procedure:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1) as the eluent.
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 9:1) and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.
Protocol 3: Characterization by NMR Spectroscopy
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[13]
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer. For ¹H NMR, 16-32 scans are typically sufficient.
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction).[13]
-
Analysis: Reference the chemical shifts to the residual solvent peak. Integrate the signals in the ¹H spectrum to determine proton ratios and analyze coupling patterns to confirm the structure.
Visualizations: Workflows and Pathways
Caption: Experimental workflow for synthesis and purification of this compound.
Caption: Tryptophan-dependent auxin biosynthesis pathways and the position of related nitriles.[1][3]
Caption: Troubleshooting logic for the identification of an unknown impurity.
References
- 1. Auxin Biosynthesis Pathway - Dora Agri-Tech [doraagri.com]
- 2. researchgate.net [researchgate.net]
- 3. Auxin Biosynthesis: A Simple Two-Step Pathway Converts Tryptophan to Indole-3-Acetic Acid in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 5. This compound | 4414-76-0 [chemicalbook.com]
- 6. 1H-Indole-1-propiononitrile | C11H10N2 | CID 78129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. iajps.com [iajps.com]
- 10. youtube.com [youtube.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 1H-Indole-3-propiononitrile
Welcome to the technical support center for the purification of crude 1H-Indole-3-propiononitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via cyanoethylation of indole?
The most common impurities arise from the starting materials and side reactions during the cyanoethylation of indole with acrylonitrile. These can include:
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Unreacted Indole: Incomplete reaction can leave residual starting material.
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1,3-Bis(2-cyanoethyl)indole: Over-reaction can lead to the formation of a disubstituted byproduct where a second cyanoethyl group is added, likely at the nitrogen of the indole ring.
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Polymeric materials: Polymerization of acrylonitrile under basic conditions can result in polymeric impurities.
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Residual base catalyst: Traces of the base used to catalyze the reaction (e.g., potassium hydroxide, sodium hydroxide, or triethylamine) may remain.
Q2: My crude product is a dark oil or tar. How can I best proceed with purification?
A dark, oily, or tar-like crude product often indicates the presence of polymeric materials and other colored impurities. It is recommended to first attempt a purification by column chromatography to separate the desired product from these less-mobile impurities. Direct recrystallization may be difficult as the impurities can inhibit crystal formation.
Q3: I am seeing significant streaking of my product spot on the TLC plate. What could be the cause and how can I fix it?
Streaking on a TLC plate is a common issue and can be caused by several factors:
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Sample Overloading: Applying too much of the crude sample to the TLC plate can cause streaking. Try spotting a more dilute solution.
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Highly Polar Impurities: Acidic or basic impurities can interact strongly with the silica gel, leading to streaking. Adding a small amount of a modifier to your eluent, such as 1% triethylamine for basic compounds or 1% acetic acid for acidic compounds, can often resolve this issue.
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Inappropriate Solvent System: If the solvent system is not polar enough, the compound may not move sufficiently from the baseline, leading to a streaked appearance. Conversely, if it is too polar, the compound may travel with the solvent front with little separation. Systematic optimization of the eluent system is recommended.
Q4: After column chromatography, my product is still not pure. What are my next steps?
If column chromatography does not yield a product of sufficient purity, consider the following:
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Recrystallization: This is an excellent secondary purification step to remove closely related impurities that may have co-eluted with your product.
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Optimize Chromatography Conditions: You may need to screen different solvent systems for your column. A shallower gradient or isocratic elution with a finely tuned solvent mixture can improve separation. Using a different stationary phase, such as alumina, could also be beneficial if your compound is sensitive to the acidic nature of silica gel.
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Repetition of Chromatography: A second column chromatography run on the semi-purified material may be necessary to achieve the desired purity.
Q5: I have a low yield after recrystallization. How can I improve it?
Low recovery from recrystallization is often due to:
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Using too much solvent: The most common error is dissolving the crude product in an excessive volume of hot solvent. Use the minimum amount of hot solvent required to fully dissolve the solid.
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Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
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The compound having significant solubility in the cold solvent: If your product is still quite soluble in the chosen solvent even at low temperatures, you may need to select a different solvent or a solvent/anti-solvent system.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the purification of this compound.
Issue 1: Difficulty in Achieving Separation on TLC
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Spots remain at the baseline. | Eluent is not polar enough. | Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. Consider adding a small amount of methanol. |
| Spots run with the solvent front. | Eluent is too polar. | Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane. |
| Spots are elongated or "streaking". | Sample is too concentrated; presence of highly polar impurities; compound is acidic or basic. | Dilute the sample before spotting. Add 1% triethylamine or acetic acid to the eluent. |
| Poor separation between spots (low ΔRf). | The selectivity of the solvent system is not optimal for the mixture. | Try a different solvent system. For example, if using hexane/ethyl acetate, try dichloromethane/methanol. |
Issue 2: Problems During Column Chromatography
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Product elutes too quickly with no separation. | Eluent is too polar. | Start with a less polar eluent system, as determined by TLC, and consider using a gradient elution. |
| Product does not elute from the column. | Eluent is not polar enough; compound may be degrading on the silica gel. | Gradually increase the polarity of the eluent. If the compound is suspected to be acid-sensitive, consider using neutral alumina as the stationary phase. |
| Fractions are cross-contaminated. | Poor column packing (channeling); fractions collected are too large. | Ensure the column is packed uniformly without air bubbles. Collect smaller fractions to better resolve the separation. |
| Low overall recovery of material. | Compound is irreversibly adsorbed onto the stationary phase; compound is volatile and lost during solvent removal. | Use a more polar eluent or a different stationary phase. Use care during solvent evaporation, avoiding excessive heat or vacuum. |
Issue 3: Challenges with Recrystallization
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated with impurities. | Use a lower-boiling point solvent. Try to purify the compound further by chromatography before recrystallization. Add a seed crystal to induce crystallization. |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent; the solution is not sufficiently concentrated. | Reduce the amount of solvent used for dissolution. Try adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then heat to clarify and cool slowly. |
| Crystals are colored or appear impure. | Impurities were not fully removed and have co-crystallized. | Perform a hot filtration to remove insoluble impurities before cooling. Consider a preliminary purification step like a charcoal treatment to remove colored impurities. A second recrystallization may be necessary. |
Quantitative Data Summary
The following table summarizes typical parameters for the purification of indole derivatives, which can be used as a starting point for the purification of this compound.
| Technique | Parameter | Typical Values/System | Expected Purity | Expected Yield |
| TLC | Eluent System | Hexane/Ethyl Acetate (e.g., 7:3 to 1:1 v/v) | N/A | N/A |
| Rf of Product | ~0.3 - 0.5 | N/A | N/A | |
| Column Chromatography | Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | >95% | 60-90% |
| Eluent System | Gradient of Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate (e.g., 9:1 to 1:1 v/v) | |||
| Recrystallization | Solvent System | Methanol/Water | >99% | 70-85% |
| Ethanol | ||||
| Toluene/Heptane |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value for the desired product of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system. If a gradient elution is used, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions in test tubes or vials and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product, as identified by TLC, and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. For this compound, methanol/water or ethanol are good starting points. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent, with stirring, until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common TLC issues.
Stability and degradation of 1H-Indole-3-propiononitrile under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1H-Indole-3-propiononitrile under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during experiments?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Like many indole derivatives, it is susceptible to degradation under harsh acidic, basic, oxidative, and photolytic conditions.
Q2: What are the likely degradation products of this compound?
A2: Based on the chemical structure, the primary degradation pathways likely involve the hydrolysis of the nitrile group. This can lead to the formation of two main degradation products:
-
Indole-3-propionamide: Formed through partial hydrolysis of the nitrile.
-
Indole-3-propionic acid: Formed through complete hydrolysis of the nitrile. Under oxidative conditions, further degradation of the indole ring itself is possible, leading to a more complex mixture of byproducts.
Q3: How can I monitor the stability of this compound and the formation of its degradation products in my samples?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate this compound from its potential degradation products (indole-3-propionamide and indole-3-propionic acid) and any other impurities. UV or fluorescence detection is typically suitable for indole-containing compounds.[1][2]
Q4: Are there any known signaling pathways involving this compound?
A4: Currently, there is limited specific information available in the scientific literature directly linking this compound to specific signaling pathways. However, its structural similarity to other indole compounds, such as indole-3-acetic acid and indole-3-propionic acid, suggests potential interactions with pathways related to auxin activity in plants or gut microbiota-host signaling in animals. Further research is needed to elucidate its specific biological roles.
Troubleshooting Guides
This section provides structured guidance for addressing common issues encountered during the handling and analysis of this compound.
Issue 1: Unexpectedly low assay values or the appearance of unknown peaks in the chromatogram.
-
Possible Cause: Degradation of this compound has occurred.
-
Troubleshooting Steps:
-
Review Sample Handling and Storage:
-
Were the samples protected from light? Indole compounds can be light-sensitive.[3] Store stock solutions and samples in amber vials or wrapped in aluminum foil.
-
At what temperature were the samples stored? For long-term storage, consider refrigeration or freezing.
-
What was the pH of the sample matrix? Extreme pH values can accelerate hydrolysis.
-
-
Perform a Forced Degradation Study: To confirm the identity of the degradation products, subject a sample of this compound to forced degradation conditions (see Experimental Protocols section). This will help to tentatively identify the unknown peaks in your chromatogram.
-
Optimize HPLC Method: Ensure your HPLC method has adequate resolution to separate the parent compound from its degradation products.
-
Issue 2: Inconsistent results between different batches of the compound.
-
Possible Cause: The purity of the batches may vary, or degradation may have occurred in one of the batches during storage.
-
Troubleshooting Steps:
-
Verify Purity: Re-analyze the purity of each batch using a validated analytical method.
-
Assess Storage Conditions: Review the storage conditions of each batch to identify any potential differences that could have led to degradation.
-
Standardize Handling Procedures: Ensure that all handling procedures, from weighing to dissolution and analysis, are standardized across all experiments.
-
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on this compound. These studies are essential for understanding its stability profile and for the development of a stability-indicating analytical method.
Forced Degradation (Stress Testing) Protocols
These protocols are designed to generate potential degradation products to facilitate the development and validation of a stability-indicating analytical method. The goal is to achieve partial degradation (e.g., 5-20%) to ensure that the method can effectively separate the parent compound from its degradants.[4]
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent and Concentration | Temperature | Duration |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | 60°C | 24 hours |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Room Temperature | 24 hours |
| Thermal Degradation (Solid) | Dry Heat | 80°C | 48 hours |
| Thermal Degradation (Solution) | In Water | 80°C | 48 hours |
| Photostability | ICH Q1B recommended light source | Room Temperature | Per ICH Q1B guidelines |
1. Acid Hydrolysis Protocol:
-
Prepare a solution of this compound in 0.1 M HCl at a concentration of approximately 1 mg/mL.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
2. Base Hydrolysis Protocol:
-
Prepare a solution of this compound in 0.1 M NaOH at a concentration of approximately 1 mg/mL.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
3. Oxidative Degradation Protocol:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at appropriate time points for HPLC analysis.
4. Thermal Degradation Protocol:
-
Solid State: Place a thin layer of solid this compound in a petri dish and expose it to dry heat at 80°C.
-
Solution State: Prepare a solution of this compound in water (or another appropriate solvent) at a concentration of approximately 1 mg/mL and incubate at 80°C.
-
Withdraw samples at appropriate time points for analysis.
5. Photostability Testing Protocol:
-
Expose a solution of this compound (in a photostable, transparent container) and a solid sample to a light source that meets the requirements of the ICH Q1B guideline.[5][6][7][8]
-
The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the samples after the exposure period.
Stability-Indicating HPLC Method Development
Objective: To develop a reversed-phase HPLC (RP-HPLC) method capable of separating this compound from its potential degradation products, indole-3-propionamide and indole-3-propionic acid.
Table 2: Suggested HPLC Parameters
| Parameter | Suggested Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute all compounds. A suggested starting point is 10% B to 90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 280 nm or Fluorescence (Excitation: 280 nm, Emission: 350 nm) |
| Injection Volume | 10 µL |
Sample Preparation for Analysis:
-
For solutions from forced degradation studies, dilute an appropriate volume with the mobile phase to a suitable concentration for HPLC analysis.
-
For solid samples, accurately weigh a small amount, dissolve it in a suitable solvent (e.g., methanol or acetonitrile), and then dilute with the mobile phase.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathway of this compound.
References
- 1. A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 6. ikev.org [ikev.org]
- 7. fda.gov [fda.gov]
- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Indole Synthesis: A Technical Support Center for Troubleshooting Unexpected Side Products
For Researchers, Scientists, and Drug Development Professionals
Navigating the complexities of indole synthesis is a common challenge in chemical research and drug development. The formation of unexpected side products can significantly impact yield, purity, and project timelines. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during various indole synthesis methodologies.
General Troubleshooting and FAQs
Q1: My indole synthesis is resulting in a low yield. What are the common contributing factors?
Low yields in indole synthesis can be attributed to several factors, including suboptimal reaction conditions, the inherent instability of reactants or intermediates, and the presence of interfering functional groups. For instance, the Fischer indole synthesis is known to be sensitive to both temperature and the strength of the acid catalyst.[1] In the case of the Bischler-Moehlau synthesis, harsh reaction conditions are a frequent cause of diminished yields.[1]
To address low yields, consider the following strategies:
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Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and catalyst concentration.
-
Purity of Starting Materials: Ensure the high purity of your starting materials, as impurities can lead to undesired side reactions.[1]
-
Choice of Synthesis Route: Depending on the desired substitution pattern on the indole ring, certain synthesis methods are inherently more efficient than others.[1]
Q2: I am observing a significant amount of dark, tar-like material in my reaction mixture. What is causing this polymerization and how can I prevent it?
The formation of polymeric, often insoluble, byproducts is a common issue in many indole syntheses, particularly those employing strong acids. The indole nucleus, being electron-rich, is susceptible to protonation which can initiate polymerization.
Root Cause Analysis and Solutions:
| Cause | Solution |
| High concentration of reactive intermediates | Run the reaction at a higher dilution to favor intramolecular cyclization over intermolecular polymerization.[2] |
| Presence of strong acids | Strong acids can protonate the indole ring, increasing its susceptibility to polymerization.[2] Consider using a milder Brønsted acid or a Lewis acid catalyst. |
| Elevated temperatures | High temperatures can accelerate polymerization. Optimize the temperature to the minimum required for the desired reaction to proceed at a reasonable rate.[2] |
Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for preparing indoles from an arylhydrazine and a ketone or aldehyde in an acidic medium. However, it is not without its challenges, particularly concerning side product formation.
Q3: My Fischer indole synthesis is producing a significant amount of aniline as a byproduct. What is the cause and how can I minimize it?
The formation of aniline or its derivatives is a common side reaction in the Fischer indole synthesis, arising from the cleavage of the N-N bond in the arylhydrazine or hydrazone intermediate. This is particularly prevalent when the arylhydrazine contains electron-donating substituents, which weaken the N-N bond.
Troubleshooting Strategy for N-N Bond Cleavage:
Caption: Troubleshooting logic for aniline byproduct in Fischer synthesis.
Q4: I am using an unsymmetrical ketone in my Fischer indole synthesis and obtaining a mixture of regioisomers. How can I control the regioselectivity?
The reaction of an unsymmetrical ketone with a phenylhydrazine can lead to the formation of two different enamine intermediates, resulting in two regioisomeric indole products. The ratio of these isomers is influenced by the choice of acid catalyst and the reaction temperature. Generally, stronger acids and higher temperatures favor the formation of the thermodynamically more stable enamine, while milder conditions can favor the kinetically controlled product.
Influence of Acid Catalyst on Regioisomer Ratio in the Synthesis of 2,3-Dimethylindole and 1,2,3,4-Tetrahydrocarbazole:
| Ketone | Acid Catalyst | Temperature (°C) | Ratio of 2,3-dimethylindole to 1,2,3,4-tetrahydrocarbazole |
| Methyl ethyl ketone | H₂SO₄ (30% w/w) | Reflux | >95% 2,3-dimethylindole |
| Methyl ethyl ketone | P₂O₅ in H₃PO₄ (83% w/w) | 100 | Major product: 1,2,3,4-tetrahydrocarbazole |
Data compiled from various sources.
Detailed Experimental Protocol: Fischer Indole Synthesis of 2-phenylindole
Materials:
-
Phenylhydrazine (1.0 eq)
-
Acetophenone (1.05 eq)
-
Polyphosphoric acid (PPA)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
To a solution of phenylhydrazine (1.0 eq) in toluene, add acetophenone (1.05 eq).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water. Monitor the formation of the hydrazone by thin-layer chromatography (TLC).
-
Once the hydrazone formation is complete, cool the reaction mixture to room temperature.
-
Slowly add polyphosphoric acid to the reaction mixture with vigorous stirring.
-
Heat the mixture to 140-160 °C and maintain this temperature for 1-2 hours, monitoring the progress of the reaction by TLC.
-
Cool the reaction mixture to below 100 °C and pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford 2-phenylindole as a crystalline solid.
Bischler-Moehlau Indole Synthesis
This method involves the reaction of an α-haloacetophenone with an excess of an aniline to form a 2-arylindole.[3] The classical conditions are often harsh, leading to low yields and a variety of side products.
Q5: My Bischler-Moehlau synthesis is giving a complex mixture of products with low yield of the desired indole. What are the likely side reactions?
The high temperatures and strong acids traditionally used in the Bischler-Moehlau synthesis can lead to several side reactions, including:
-
Self-condensation of the aniline: Aniline can react with itself under acidic conditions to form various colored byproducts.
-
Formation of regioisomers: If a substituted aniline is used, cyclization can occur at different positions on the aniline ring, leading to a mixture of isomeric indoles.
-
Rearrangement products: Complex rearrangements can occur, leading to the formation of unexpected heterocyclic systems.
Troubleshooting Bischler-Moehlau Synthesis:
Caption: Workflow for improving Bischler-Moehlau synthesis outcomes.
Recent modifications, such as the use of microwave irradiation or milder Lewis acid catalysts like lithium bromide, can significantly improve yields and reduce the formation of side products.
Detailed Experimental Protocol: Microwave-Assisted Bischler-Moehlau Synthesis
Materials:
-
Aniline (2.0 eq)
-
Phenacyl bromide (1.0 eq)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine aniline (2.0 eq) and phenacyl bromide (1.0 eq).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power and temperature (e.g., 150 °C) for a short period (e.g., 10-30 minutes). Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and dissolve it in a suitable organic solvent like ethyl acetate.
-
Wash the organic solution with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reissert Indole Synthesis
The Reissert indole synthesis involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to yield an indole-2-carboxylic acid, which can then be decarboxylated.[4]
Q6: During the reductive cyclization step of my Reissert synthesis, I am observing the formation of aza-aromatic byproducts instead of the desired indole. What could be the cause?
The reduction of the nitro group is a critical step in the Reissert synthesis. Incomplete or alternative reduction pathways can lead to the formation of undesired nitrogen-containing heterocycles. For instance, partial reduction to a nitroso or hydroxylamino group can lead to the formation of quinoline or other aza-aromatic systems, especially if the cyclization conditions are not optimal.
Troubleshooting Reductive Cyclization in Reissert Synthesis:
| Issue | Potential Cause | Suggested Solution |
| Formation of quinoline byproducts | Incomplete reduction of the nitro group. | Ensure the reducing agent (e.g., zinc dust in acetic acid) is fresh and used in sufficient excess. Monitor the reaction carefully to ensure complete reduction before cyclization. |
| Low yield of indole-2-carboxylic acid | Premature decarboxylation or side reactions during workup. | Perform the reductive cyclization and subsequent workup at a controlled temperature. Isolate the indole-2-carboxylic acid before attempting decarboxylation. |
Detailed Experimental Protocol: Reissert Indole Synthesis
Step 1: Condensation
-
In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add a mixture of o-nitrotoluene and diethyl oxalate dropwise at a temperature that maintains a gentle reflux.
-
After the addition is complete, continue to heat the mixture at reflux for several hours.
-
Cool the reaction mixture and pour it into a mixture of ice and dilute acid.
-
Extract the product, ethyl o-nitrophenylpyruvate, with an organic solvent.
Step 2: Reductive Cyclization
-
Dissolve the crude ethyl o-nitrophenylpyruvate in acetic acid.
-
Add zinc dust portion-wise to the solution while maintaining the temperature below 40 °C with external cooling.
-
After the addition is complete, stir the mixture at room temperature for several hours.
-
Filter the reaction mixture to remove excess zinc and inorganic salts.
-
Concentrate the filtrate to obtain the crude indole-2-carboxylic acid.
Step 3: Decarboxylation
-
Heat the crude indole-2-carboxylic acid above its melting point until the evolution of carbon dioxide ceases.
-
The resulting crude indole can be purified by distillation or recrystallization.
Hemetsberger Indole Synthesis
The Hemetsberger synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester.[5]
Q7: My Hemetsberger synthesis is giving a low yield, and I suspect the starting azido-propenoic ester is unstable. How can I improve the synthesis and handling of this intermediate?
The 3-aryl-2-azido-propenoic esters used in the Hemetsberger synthesis can be thermally and photolytically unstable. It is often advantageous to use them in the subsequent cyclization step without extensive purification.
Improving the Hemetsberger Synthesis:
| Problem | Recommendation |
| Low yield of azido-propenoic ester | Use freshly prepared reagents and perform the condensation at low temperatures to minimize decomposition. |
| Decomposition during purification | Avoid prolonged exposure to heat and light. It is often best to use the crude ester directly in the next step.[6] |
| Low yield in the thermal cyclization | Ensure the thermolysis is carried out in a high-boiling, inert solvent (e.g., xylene, diphenyl ether) to reach the required temperature for efficient cyclization. |
Detailed Experimental Protocol: Hemetsberger Indole Synthesis
Step 1: Synthesis of Ethyl 2-azido-3-phenylpropenoate
-
To a solution of sodium ethoxide in ethanol at 0 °C, add a mixture of benzaldehyde and ethyl azidoacetate dropwise.
-
Stir the reaction mixture at 0 °C for several hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure at low temperature to obtain the crude ethyl 2-azido-3-phenylpropenoate.
Step 2: Thermal Cyclization
-
In a flask equipped with a reflux condenser, dissolve the crude ethyl 2-azido-3-phenylpropenoate in a high-boiling solvent such as xylene.
-
Heat the solution to reflux and maintain the temperature for several hours until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the resulting ethyl indole-2-carboxylate by column chromatography or recrystallization.
Madelung Indole Synthesis
The Madelung synthesis is the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures to produce an indole.[7] The harsh conditions can lead to side reactions and decomposition.
Q8: The classical Madelung synthesis requires very high temperatures, leading to decomposition of my starting material. Are there milder alternatives?
Yes, several modifications of the Madelung synthesis have been developed to allow the reaction to proceed under milder conditions. The use of strong, non-alkoxide bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (THF) can significantly lower the required reaction temperature, often to room temperature or even below.[8]
Comparison of Madelung Synthesis Conditions:
| Base | Solvent | Temperature (°C) |
| Sodium ethoxide | neat | 200-400 |
| n-Butyllithium | THF | -20 to 25 |
| LDA | THF | -20 to 25 |
Detailed Experimental Protocol: Modified Madelung Synthesis (Houlihan's Modification)
Materials:
-
N-(2-methylphenyl)benzamide (1.0 eq)
-
n-Butyllithium (2.2 eq) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve N-(2-methylphenyl)benzamide (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add n-butyllithium (2.2 eq) in hexanes to the solution.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-phenylindole.
This technical support center provides a starting point for troubleshooting common issues in indole synthesis. For more specific problems, consulting detailed literature precedents for closely related substrates is highly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Optimizing Indole Synthesis
Welcome to the Technical Support Center for Indole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered during the synthesis of indoles. Here, you will find detailed information on improving reaction conditions for key indole syntheses, including the Fischer, Bischler-Möhlau, and Madelung methods.
General Troubleshooting and FAQs
This section addresses broad issues that can arise during various indole synthesis protocols.
Q1: My indole synthesis is resulting in a very low yield. What are the general factors I should investigate?
A1: Low yields in indole synthesis can be attributed to several factors that are common across different synthetic routes. A systematic evaluation of your experimental setup is crucial.[1] Key areas to examine include:
-
Purity of Starting Materials: Impurities in your reactants, such as the arylhydrazine, carbonyl compound, or N-phenylamide, can lead to unwanted side reactions and significantly lower the yield of your desired indole.[2] It is highly recommended to use freshly purified starting materials.
-
Reaction Conditions: Indole syntheses are often sensitive to temperature, reaction time, and catalyst concentration.[2] Inconsistent temperature control, insufficient or excessive reaction times, and suboptimal catalyst loading can all negatively impact the outcome. Close monitoring of the reaction progress by techniques like Thin-Layer Chromatography (TLC) is advisable to determine the optimal reaction duration.[1]
-
Solvent and Atmosphere: The choice of solvent can influence reaction rates and yields. Additionally, for sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[3]
-
Workup and Purification: Significant product loss can occur during the workup and purification stages.[4] This can be due to the formation of emulsions during extraction, product solubility in the aqueous phase, or decomposition on silica gel during chromatography.[1]
Q2: I am observing multiple spots on my TLC, indicating the presence of numerous side products. What are the common side reactions in indole synthesis?
A2: The formation of byproducts is a common challenge. The specific side reactions depend on the chosen synthetic method. For instance, in the Fischer indole synthesis, aldol condensation of the starting ketone or aldehyde can occur under acidic conditions.[2] In the Bischler-Möhlau synthesis, the harsh reaction conditions can lead to a variety of side products and unpredictable regioselectivity.[5] For the Madelung synthesis, side reactions can arise from the strong bases and high temperatures used.
Q3: How can I improve the regioselectivity of my indole synthesis?
A3: Unpredictable regioselectivity is a known issue, particularly with the Bischler-Möhlau synthesis when using unsymmetrical anilines.[5] The ratio of regioisomers can sometimes be influenced by modifying the reaction conditions, such as temperature and the choice of catalyst or base. Milder reaction conditions have been developed for some of these classical syntheses to address this issue.[5]
Fischer Indole Synthesis: Troubleshooting Guide
The Fischer indole synthesis is a versatile and widely used method, but it is not without its challenges.
Q&A for Fischer Indole Synthesis
-
Q: My Fischer indole synthesis is failing or giving a low yield. What are the specific causes?
-
A: Several factors can lead to failure or low yields in a Fischer indole synthesis. Electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, leading to N-N bond cleavage as a major side reaction instead of the desired cyclization.[2] Steric hindrance from bulky substituents on either the arylhydrazine or the carbonyl compound can also impede the reaction.[2] The choice and concentration of the acid catalyst are critical and often require empirical optimization.[2]
-
-
Q: What are the most common side products in the Fischer indole synthesis and how can I minimize them?
-
A: Besides the products from N-N bond cleavage, aldol condensation of the carbonyl starting material is a frequent side reaction.[2] To minimize this, ensure that the hydrazone formation goes to completion before initiating the cyclization step. Running the reaction as a one-pot procedure where the hydrazone is not isolated can sometimes help.
-
-
Q: Can I synthesize the parent, unsubstituted indole using the Fischer method?
Quantitative Data for Fischer Indole Synthesis
| Arylhydrazine | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylhydrazine | Acetophenone | ZnCl₂ | Neat | 170 | 0.17 | 68 |
| p-Tolylhydrazine | Acetophenone | PPA | Toluene | 110 | 1 | 85 |
| Phenylhydrazine | Cyclohexanone | AcOH | Acetic Acid | 118 | 2 | 78 |
| Phenylhydrazine | Pyruvic Acid | H₂SO₄ | Ethanol | 78 | 3 | 90 (indole-2-carboxylic acid) |
Experimental Protocol: Fischer Synthesis of 2-Phenylindole
This protocol describes the synthesis of 2-phenylindole from phenylhydrazine and acetophenone.[7]
Step 1: Formation of Acetophenone Phenylhydrazone
-
In a round-bottom flask, dissolve acetophenone (1.0 eq) in ethanol.
-
Add phenylhydrazine (1.0 eq) dropwise to the stirred solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture in an ice bath to precipitate the phenylhydrazone.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
Step 2: Cyclization to 2-Phenylindole
-
In a separate flask, place an intimate mixture of the dried acetophenone phenylhydrazone (1.0 eq) and powdered anhydrous zinc chloride (5.0 eq).
-
Heat the mixture in an oil bath to 170 °C with vigorous stirring. The mixture will become liquid, and white fumes will evolve.
-
After 3-4 minutes, remove the flask from the oil bath and allow it to cool slightly.
-
To the warm mixture, carefully add water and concentrated hydrochloric acid to dissolve the zinc chloride.
-
Collect the crude 2-phenylindole by filtration.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylindole.
Bischler-Möhlau Indole Synthesis: Troubleshooting Guide
The Bischler-Möhlau synthesis is a classical method for preparing 2-arylindoles, but it is notorious for its harsh conditions and often low yields.[5]
Q&A for Bischler-Möhlau Indole Synthesis
-
Q: My Bischler-Möhlau synthesis gives a very low yield and a mixture of products. How can I improve this?
-
A: The traditional Bischler-Möhlau synthesis often requires high temperatures, leading to decomposition and side reactions.[5] Milder methods have been developed, including the use of microwave irradiation, which can significantly improve yields and reduce reaction times.[4][8] One-pot procedures where the intermediate α-arylaminoketone is not isolated can also lead to better outcomes.[4]
-
-
Q: What are the common side products in the Bischler-Möhlau synthesis?
-
A: Due to the forcing conditions, a variety of byproducts can be formed, including rearranged indoles and polymeric materials. The regioselectivity can also be poor with substituted anilines, leading to mixtures of isomers that are difficult to separate.
-
Quantitative Data for Bischler-Möhlau Indole Synthesis
| Aniline | α-Halo Ketone | Conditions | Time | Yield (%) |
| Aniline | α-Bromoacetophenone | Neat, Reflux | Not Specified | Low (historically) |
| Aniline | Phenacyl bromide | Microwave (600W), solvent-free, one-pot | 1 min | 75 |
| p-Toluidine | Phenacyl bromide | Microwave (600W), solvent-free, one-pot | 1 min | 72 |
| p-Anisidine | Phenacyl bromide | Microwave (600W), solvent-free, one-pot | 1 min | 68 |
Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis of 2-Arylindoles
This is a one-pot, solvent-free protocol for the synthesis of 2-arylindoles.[8]
-
In an open vessel, mix the appropriate aniline (2.0 mmol) and phenacyl bromide (1.0 mmol).
-
Stir the mixture at room temperature for 3 hours.
-
Add 3 drops of dimethylformamide (DMF) to the mixture.
-
Place the vessel in a microwave reactor and irradiate at 600 W for 1 minute.
-
After cooling, the crude product can be purified by column chromatography on silica gel.
Madelung Indole Synthesis: Troubleshooting Guide
The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base.[9]
Q&A for Madelung Indole Synthesis
-
Q: The high temperatures required for the Madelung synthesis are causing decomposition of my starting material. Are there milder alternatives?
-
A: Yes, significant advancements have been made to moderate the conditions of the Madelung synthesis. The use of organolithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (THF) can allow the reaction to proceed at much lower temperatures, sometimes as low as -20 to 25 °C.[9] This modification is often referred to as the Madelung-Houlihan variation.[9]
-
-
Q: How do substituents on the aromatic ring affect the Madelung synthesis?
-
A: Electron-donating groups on the aromatic ring of the N-phenylamide generally lead to higher yields, while electron-withdrawing groups tend to decrease the yield.[9] However, an electron-withdrawing group at the R5 position has been shown to increase the yield.[9] The steric bulk of the R6 substituent also plays a significant role, with bulkier groups leading to lower reaction efficiency.[9]
-
Quantitative Data for Modified Madelung Synthesis
| N-Phenylamide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Benzoyl-o-toluidine | NaOEt | Neat | 200-400 | Not Specified | Low |
| N-Acetyl-o-toluidine | n-BuLi | THF | 25 | Not Specified | High |
| N-Propionyl-o-toluidine | LDA | THF | 0 | Not Specified | High |
| N-Benzoyl-o-ethylaniline | n-BuLi | THF | 25 | Not Specified | Moderate |
Experimental Protocol: Madelung Synthesis of 2-Methylindole
This protocol is a modification of the original Madelung synthesis using a strong base under milder conditions.
-
To a solution of N-acetyl-o-toluidine (1.0 eq) in anhydrous THF, add n-butyllithium (2.2 eq) at 0 °C under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To further aid in understanding and troubleshooting, the following diagrams illustrate the reaction mechanisms and a general workflow for addressing common synthesis problems.
Caption: Reaction mechanism of the Fischer indole synthesis.
Caption: Reaction mechanism of the Bischler-Möhlau indole synthesis.
Caption: Reaction mechanism of the Madelung indole synthesis.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. sciforum.net [sciforum.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. testbook.com [testbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Madelung synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Challenges in the Synthesis of 3-Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges in the synthesis of 3-substituted indoles.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during the synthesis of 3-substituted indoles.
Issue 1: Low or No Yield in Fischer Indole Synthesis
Question: My Fischer indole synthesis is resulting in a low yield or failing to produce the desired 3-substituted indole. What are the common causes and how can I troubleshoot this?
Answer: Low yields in Fischer indole synthesis are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is often effective.
-
Purity of Starting Materials : The purity of the phenylhydrazine and the carbonyl compound is critical. Impurities can lead to side reactions that consume starting materials and reduce the yield of the desired indole.[1][2] It is advisable to use freshly purified starting materials.
-
Acid Catalyst Selection and Concentration : The choice and amount of acid catalyst are crucial for the reaction's success.[1][3][4] Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly used.[1][4] The optimal catalyst is substrate-dependent, so screening different acids and their concentrations is recommended. Polyphosphoric acid (PPA) is often a highly effective catalyst.[1]
-
Reaction Temperature and Time : The Fischer indole synthesis often requires elevated temperatures to facilitate the key[5][5]-sigmatropic rearrangement.[3] However, excessively high temperatures or prolonged reaction times can cause decomposition of the reactants or the product.[1] Monitoring the reaction's progress by thin-layer chromatography (TLC) is essential to determine the optimal conditions.
-
Atmosphere : For substrates that are sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve the yield.[1]
-
Substituent Effects : Electron-donating groups on the carbonyl component can lead to a competing N-N bond cleavage, which is a known issue in the synthesis of 3-aminoindoles.[2][6][7]
Caption: A workflow for troubleshooting low yields in Fischer indole synthesis.
Issue 2: Poor Regioselectivity in Palladium-Catalyzed C-H Functionalization
Question: I am performing a Heck reaction to synthesize a 3-substituted indole, but I'm obtaining a mixture of C2 and C3 isomers. How can I improve the selectivity for the C3 position?
Answer: Achieving regioselectivity in the direct functionalization of the indole ring is a common challenge. Here are some strategies to favor C3 substitution:
-
Directing Groups : The use of a directing group on the indole nitrogen can effectively control the regioselectivity of the reaction.[5][8] These groups can sterically hinder the C2 position or chelate to the metal catalyst, directing the functionalization to the C3 position.
-
Ligand Selection : The choice of ligand for the palladium catalyst can significantly influence the regioselectivity. Bulky and electron-rich ligands often favor C3 functionalization.
-
Reaction Conditions : Optimization of the solvent, temperature, and additives can also play a role in directing the substitution to the desired position.
| N-Protecting Group | Reaction Type | C3:C2 Ratio | Yield (%) |
| -H | Heck Coupling | Low | Variable |
| Acetyl | Heck Coupling | Improved | Good |
| Tosyl | Heck Coupling | High | High |
| Boc | Heck Coupling | Very High | Excellent |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 3-substituted indoles, and what are their main advantages and disadvantages?
A1: Several synthetic routes are widely employed, each with its own set of strengths and weaknesses.
-
Fischer Indole Synthesis :
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki) :
-
Advantages : Offer a broad scope for introducing a variety of substituents with high functional group tolerance.[9]
-
Disadvantages : Can suffer from poor regioselectivity without the use of directing groups.
-
-
Friedel-Crafts Alkylation/Acylation :
-
Advantages : A direct method for introducing alkyl and acyl groups at the C3 position.
-
Disadvantages : Often requires harsh conditions and can be prone to over-alkylation or rearrangement of the alkyl group.
-
Caption: Overview of common synthetic methods for 3-substituted indoles.
Q2: How can I effectively purify my 3-substituted indole product?
A2: Purification of 3-substituted indoles typically relies on standard laboratory techniques.
-
Column Chromatography : This is the most common method for purifying indole derivatives. Silica gel is the standard stationary phase, and the mobile phase is typically a mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). A gradient elution is often employed to effectively separate the product from impurities.
-
Recrystallization : If the product is a solid, recrystallization can be a highly effective method for achieving high purity. The choice of solvent is critical for successful recrystallization.
-
Preparative Thin-Layer Chromatography (Prep-TLC) : For small-scale reactions, prep-TLC can be a quick and efficient way to isolate the desired product.
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis
-
In a round-bottom flask, dissolve the phenylhydrazine (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add the aldehyde or ketone (1.0-1.2 equivalents) to the solution.
-
Add the acid catalyst (e.g., ZnCl₂, PPA, or a few drops of concentrated H₂SO₄).
-
Heat the reaction mixture to the appropriate temperature (typically 80-150 °C) and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Palladium-Catalyzed Heck Coupling
-
To a dry Schlenk flask, add the N-protected indole (1.0 equivalent), the vinyl or aryl halide (1.2 equivalents), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., PPh₃, 4-10 mol%).
-
Add the base (e.g., K₂CO₃, Et₃N, 2.0 equivalents) and the dry solvent (e.g., DMF, acetonitrile).
-
Degas the mixture by bubbling with an inert gas (nitrogen or argon) for 15-20 minutes.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Combine the organic layers, wash, dry, and concentrate.
-
Purify the product by column chromatography.
Caption: A generalized workflow for performing a Heck coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Overcoming Low Yields in Fischer Indole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yields in the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the Fischer indole synthesis?
A1: Low yields in the Fischer indole synthesis can often be attributed to a combination of factors. The reaction is notoriously sensitive to specific experimental parameters.[1][2] Key reasons for diminished yields include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice and concentration of the acid catalyst are critical and highly substrate-dependent.[2]
-
Impure Starting Materials: The purity of the arylhydrazine and the carbonyl compound is crucial, as impurities can lead to undesirable side reactions.[2]
-
Inappropriate Solvent Choice: The solvent can significantly influence reaction rates and yields.
-
Side Reactions and Byproduct Formation: Competing reactions such as aldol condensations or Friedel-Crafts type reactions can consume starting materials and reduce the yield of the desired indole.[2]
-
Substrate-Specific Electronic and Steric Effects: The electronic properties of substituents on the aromatic ring of the hydrazine or on the carbonyl component can dramatically impact the reaction's success. Strong electron-donating groups on the carbonyl starting material, for instance, can lead to reaction failure.[1][3][4]
-
Difficult Purification: The desired indole product can sometimes be difficult to isolate from the reaction mixture, leading to apparent low yields due to product loss during workup and purification.[2]
Q2: How does the choice of acid catalyst affect the yield?
A2: The choice of acid catalyst is a critical parameter in optimizing the Fischer indole synthesis. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[5] The optimal catalyst is substrate-dependent, and screening different acids is often necessary. Polyphosphoric acid (PPA) is frequently a highly effective catalyst for the cyclization step.[2][6] The concentration of the acid is also important; insufficient acid can lead to incomplete conversion, while excessive acidity can promote side reactions or degradation of the product.[2]
Q3: Can the reaction be performed in a single step ("one-pot")?
A3: Yes, one-pot procedures are often advantageous for the Fischer indole synthesis.[7] In a one-pot synthesis, the formation of the hydrazone intermediate and the subsequent acid-catalyzed cyclization to the indole occur in the same reaction vessel without isolation of the hydrazone. This approach can improve overall yield by minimizing material loss during transfer and purification steps.[7] Microwave-assisted one-pot syntheses have also been shown to be highly efficient, often leading to higher yields in significantly shorter reaction times.[8][9]
Q4: What is the "interrupted Fischer indolization" and how can it be avoided?
A4: The "interrupted Fischer indolization" is a competing reaction pathway that can lead to the formation of non-indole products, thereby lowering the yield of the desired indole. This pathway is particularly prevalent when the carbonyl component has substituents that can stabilize a cationic intermediate, such as strong electron-donating groups.[1][4] In these cases, after the initial[3][3]-sigmatropic rearrangement, the reaction intermediate can be diverted through a heterolytic cleavage of the N-N bond, preventing the final cyclization and aromatization to the indole.[1][3] To avoid this, careful selection of substrates is important. If a substrate is prone to this pathway, using a milder Lewis acid catalyst instead of a strong Brønsted acid may sometimes favor the desired cyclization.[1]
Troubleshooting Guide
Problem: My Fischer indole synthesis is resulting in a very low yield or failing completely.
This guide provides a systematic approach to troubleshooting and optimizing your reaction.
Caption: A stepwise workflow for troubleshooting low yields in Fischer indole synthesis.
1. Verify Purity of Starting Materials
-
Issue: Impurities in the arylhydrazine or carbonyl compound can participate in side reactions, consuming reagents and lowering the yield of the desired indole.
-
Solution:
-
Use freshly distilled or recrystallized starting materials.
-
Confirm purity by analytical techniques such as NMR or melting point analysis.
-
2. Screen Acid Catalysts
-
Issue: The choice of acid catalyst and its concentration are critical and highly dependent on the specific substrates used.
-
Solution:
-
Screen a variety of both Brønsted and Lewis acids to identify the optimal catalyst for your reaction.
-
Vary the concentration of the chosen catalyst to find the ideal loading.
-
3. Optimize Reaction Conditions
-
Issue: The Fischer indole synthesis is often sensitive to temperature and reaction time.
-
Solution:
-
Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time and prevent product degradation from prolonged heating.
-
Systematically vary the reaction temperature. While higher temperatures are often required for the key[3][3]-sigmatropic rearrangement, excessive heat can lead to decomposition.[2]
-
Experiment with different solvents. Polar aprotic solvents like DMSO or acetic acid are often effective. In some cases, running the reaction neat (without solvent) can be beneficial.[2]
-
4. Implement a One-Pot Procedure
-
Issue: Isolating the intermediate hydrazone can lead to material loss.
-
Solution:
-
Perform the hydrazone formation and subsequent indolization in the same reaction vessel without isolating the intermediate. This can significantly improve the overall yield.[7]
-
5. Employ Microwave Synthesis
-
Issue: Conventional heating can lead to long reaction times and byproduct formation.
-
Solution:
6. Refine Purification Strategy
-
Issue: The crude product mixture can be complex, making purification challenging and leading to product loss.
-
Solution:
-
Column Chromatography: This is the most common method. Careful optimization of the eluent system is crucial for good separation.
-
Crystallization: If the indole product is a solid, recrystallization can be a highly effective purification technique.
-
Acid-Base Extraction: For indoles with an acidic N-H proton, an acid-base extraction can be used to separate them from non-acidic impurities.
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the impact of different reaction parameters on the yield of the Fischer indole synthesis.
Table 1: Effect of Different Acid Catalysts on the Synthesis of 2-Phenylindole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| ZnCl₂ | Acetic Acid | 100 | 2 | 75 |
| p-TsOH | Toluene | 110 | 4 | 82 |
| H₂SO₄ | Ethanol | 78 | 6 | 65 |
| PPA | Neat | 150 | 0.5 | 90 |
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,3,4-Tetrahydrocarbazole
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Conventional Heating | ZnCl₂ | Acetic Acid | 118 | 3 h | 76 |
| Microwave Irradiation | p-TsOH | None | 170 | 3 min | 91[8] |
Experimental Protocols
Protocol 1: General One-Pot Fischer Indole Synthesis of 2-Phenylindole
This protocol is adapted for the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.[2]
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.
-
Add phenylhydrazine (1 equivalent) dropwise with stirring.
-
Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes.
-
-
Indolization:
-
After cooling, carefully add polyphosphoric acid (PPA) to the reaction mixture with vigorous stirring.
-
Heat the mixture to 150-160°C for 10-15 minutes. The color of the mixture will darken.
-
-
Work-up:
-
Allow the reaction mixture to cool to approximately 100°C and then pour it onto crushed ice with stirring.
-
The solid product will precipitate. Filter the solid and wash it thoroughly with water, followed by a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol.
-
Protocol 2: Microwave-Assisted Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol describes a rapid, solvent-free synthesis.[8]
-
Reaction Setup:
-
In a microwave-safe vessel, mix phenylhydrazine (1 equivalent), cyclohexanone (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (p-TSA).
-
-
Microwave Irradiation:
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 600 W for 3 minutes.
-
-
Work-up:
-
After cooling, dissolve the reaction mixture in an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Visualizations
Caption: Competing pathways in the Fischer indole synthesis.
Caption: Relationship between key reaction parameters and outcomes in the Fischer indole synthesis.
References
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Straightforward synthesis of N -arylindoles via one-pot Fischer indolisation–indole N -arylation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02658B [pubs.rsc.org]
- 10. ijrpr.com [ijrpr.com]
Technical Support Center: Optimizing Catalyst Concentration in Indole Synthesis
Welcome to the technical support center for indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to optimizing catalyst concentration in various indole synthesis methodologies.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, with a focus on catalyst concentration.
Issue 1: Low or No Yield in Fischer Indole Synthesis
Question: My Fischer indole synthesis is resulting in a low yield or failing completely. I suspect an issue with the acid catalyst concentration. How can I troubleshoot this?
Answer:
Low yields in the Fischer indole synthesis are a common problem and are often linked to the choice and concentration of the acid catalyst.[1][2] The reaction is highly sensitive to temperature and acid strength.[2] Here’s a step-by-step guide to optimizing the catalyst concentration:
-
Catalyst Screening: Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[1][3] The optimal catalyst is substrate-dependent, so it is advisable to screen a selection of both types.[1]
-
Concentration Gradient: Once a promising catalyst is identified, perform a series of small-scale reactions with varying catalyst concentrations (e.g., from 5 mol% to 30 mol% for Lewis acids, or varying concentrations for Brønsted acids). This will help identify the optimal catalyst loading for your specific substrates.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). Excessively high catalyst concentrations can sometimes lead to side reactions or decomposition of the starting material or product.[1]
-
Purity of Starting Materials: Ensure the purity of your arylhydrazine and carbonyl compounds, as impurities can lead to unwanted side reactions, independent of catalyst concentration.[2]
Issue 2: Catalyst Deactivation in Palladium-Catalyzed Indole Synthesis (e.g., Larock, Heck)
Question: My palladium-catalyzed indole synthesis (Larock or Heck) is sluggish and stops before completion. How can I address potential catalyst deactivation?
Answer:
Catalyst deactivation is a frequent challenge in palladium-catalyzed reactions.[4] It can be caused by several factors, including poisoning of the catalyst.[4] Here are some troubleshooting strategies:
-
Purity of Reagents and Solvents: Ensure all reagents and solvents are of high purity and are properly dried and degassed. Certain functional groups or impurities can act as poisons to the palladium catalyst.[4]
-
Ligand Selection: The choice of ligand is crucial for stabilizing the palladium catalyst. Experiment with different phosphine ligands, as bulky, electron-rich ligands can often stabilize the active catalytic species.[5]
-
Product Inhibition: The indole product itself or byproducts can sometimes coordinate to the palladium center, inhibiting its catalytic activity.[4] If product inhibition is suspected, consider strategies like slow addition of one of the coupling partners.
-
Regeneration: In some cases, a deactivated catalyst can be regenerated. For coked catalysts, controlled treatment with dioxygen or dihydrogen may restore some activity. However, this is not always successful.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst concentration range for a Fischer indole synthesis using a Lewis acid like ZnCl₂?
A1: The concentration of ZnCl₂ can vary significantly depending on the specific substrates and reaction conditions. It is often used in catalytic amounts, but in some cases, stoichiometric amounts may be necessary.[6] A good starting point for optimization is to screen concentrations from 10 mol% to 50 mol%.
Q2: In a Larock indole synthesis, how does the palladium catalyst loading affect the reaction?
A2: The palladium catalyst loading in a Larock synthesis is a critical parameter. While higher catalyst loading can lead to better yields, it also increases the cost and potential for metal contamination in the final product.[7] Optimization studies often explore catalyst loadings in the range of 1 to 10 mol% to find a balance between efficiency and cost-effectiveness.
Q3: Can the concentration of a Brønsted acid catalyst influence the regioselectivity of a Fischer indole synthesis with an unsymmetrical ketone?
A3: Yes, the concentration and strength of the Brønsted acid can influence the regioselectivity. For example, in reactions with methyl ethyl ketone, weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[8]
Q4: What are the signs of catalyst poisoning in my indole synthesis reaction?
A4: Signs of catalyst poisoning include a reaction that starts but then slows down or stops completely before the starting materials are fully consumed, a significant decrease in reaction rate over time, or the need for increasingly higher catalyst loadings to achieve the same conversion.
Q5: Are there milder alternatives to the harsh conditions often required in the Bischler-Möhlau indole synthesis?
A5: Yes, recent developments have introduced milder conditions for the Bischler-Möhlau synthesis. The use of lithium bromide as a catalyst or employing microwave irradiation can lead to improved outcomes under less harsh conditions.[9][10] Metal-free conditions using 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) under microwave irradiation have also been developed.[11]
Data Presentation
The following tables summarize the effect of catalyst concentration on the yield of various indole synthesis reactions.
Table 1: Effect of Lewis Acid Catalyst Concentration on Fischer Indole Synthesis Yield
| Entry | Lewis Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Zn(OTf)₂ | 0.1 | Dichloromethane | Room Temp | 10 | Quantitative |
| 2 | Zn(OTf)₂ | 1.0 | Dichloromethane | Room Temp | < 0.5 | Quantitative |
| 3 | Zn(OTf)₂ | 5.0 | Dichloromethane | Room Temp | < 0.17 | Quantitative |
| 4 | BF₃·OEt₂ | 1.0 | Dichloromethane | Room Temp | < 0.17 | 100 |
| 5 | Cu(OTf)₂ | 1.0 | Dichloromethane | Room Temp | < 0.17 | 100 |
Data compiled from a study on Lewis acid-catalyzed cyclization of methyl phenyldiazoacetates.[12]
Table 2: Optimization of Palladium Catalyst in Intramolecular Heck Reaction for Indole Synthesis
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Temperature (°C) | Yield (%) |
| 1 | PdCl₂(PCy₃)₂ (2) | - | K₂CO₃ (2) | 90 | 73 |
| 2 | PdCl₂(PCy₃)₂ (2) | - | K₂CO₃ (2) | 110 | 71 |
| 3 | PdCl₂(PCy₃)₂ (4) | - | K₂CO₃ (2) | 90 | 75 |
| 4 | PdCl₂(PCy₃)₂ (4) | - | K₂CO₃ (4) | 90 | 84 |
| 5 | PdCl₂(PPh₃)₂ (8) | PCy₃ (8) | K₂CO₃ (4) | 90 | 86 |
| 6 | PdCl₂(PPh₃)₂ (8) | P(OPh)₃ (16) | K₂CO₃ (4) | 90 | 98 |
Data from a study on the synthesis of indole via intramolecular Heck reaction.[7]
Experimental Protocols
Protocol 1: General Procedure for Screening Lewis Acid Catalyst Concentration in Fischer Indole Synthesis
This protocol provides a general guideline for optimizing the concentration of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), for the synthesis of a target indole.
Materials:
-
Arylhydrazine (1.0 equiv)
-
Ketone or aldehyde (1.1 equiv)
-
Lewis acid catalyst (e.g., ZnCl₂)
-
Anhydrous solvent (e.g., ethanol, toluene, or solvent-free)
-
Small-scale reaction vials with stir bars
-
TLC plates and developing chamber
-
Standard work-up reagents (e.g., saturated sodium bicarbonate solution, organic solvent for extraction, brine, anhydrous sodium sulfate)
Procedure:
-
Preparation of Reaction Vials: In a series of clean, dry reaction vials, add the arylhydrazine (e.g., 0.5 mmol) and the ketone or aldehyde (0.55 mmol).
-
Catalyst Addition: To each vial, add a different molar percentage of the Lewis acid catalyst. For example, prepare vials with 5 mol%, 10 mol%, 15 mol%, 20 mol%, and 25 mol% of ZnCl₂.
-
Solvent Addition and Reaction: Add the chosen anhydrous solvent to each vial to a consistent concentration. If running the reaction neat, skip this step. Place the vials in a pre-heated oil bath or heating block at the desired temperature (e.g., 80-120 °C).
-
Reaction Monitoring: At regular intervals (e.g., every 30 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate. Develop the TLC plate to monitor the consumption of starting materials and the formation of the indole product.
-
Work-up: Once a reaction appears complete by TLC, or after a set time, cool the vial to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Analysis: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR or LC-MS to determine the yield and purity for each catalyst concentration.
Protocol 2: Detailed Methodology for Optimizing Palladium Catalyst Loading in an Intramolecular Heck Reaction for Indole Synthesis
This protocol describes a systematic approach to finding the minimum effective palladium catalyst loading for the intramolecular cyclization of an N-allyl-2-haloaniline to form a 3-methylindole.
Materials:
-
N-allyl-2-iodoaniline (1.0 equiv)
-
Palladium catalyst precursor (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., P(OPh)₃)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., DMF)
-
Schlenk tubes or similar reaction vessels for inert atmosphere
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a series of Schlenk tubes under an inert atmosphere, add the N-allyl-2-iodoaniline (e.g., 0.3 mmol) and the base (e.g., 4.0 equiv of K₂CO₃).
-
Catalyst/Ligand Preparation: In separate vials, prepare stock solutions of the palladium precursor and the ligand in the reaction solvent. This allows for accurate addition of small quantities.
-
Catalyst Loading Variation: To each Schlenk tube, add the desired amount of the palladium catalyst and ligand. For example, set up reactions with 5 mol%, 2 mol%, 1 mol%, 0.5 mol%, and 0.1 mol% of Pd(OAc)₂, maintaining a constant Pd:ligand ratio (e.g., 1:2).
-
Reaction Execution: Add the anhydrous solvent to each tube to achieve the desired concentration. Heat the reactions to the optimized temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reactions by TLC or GC-MS. After a predetermined time (e.g., 24 hours), or upon completion, cool the reactions to room temperature.
-
Analysis: Work up the reactions by pouring them into water, extracting with an organic solvent, drying the organic layer, and concentrating. Analyze the crude product of each reaction to determine the yield and identify the lowest catalyst loading that provides a satisfactory result.
Visualizations
Experimental and Logical Workflows
The following diagrams, generated using DOT language, illustrate key workflows in optimizing catalyst concentration.
Caption: Workflow for Screening Catalyst Concentration in Fischer Indole Synthesis.
Caption: Troubleshooting Logic for Low Yield in Catalyzed Indole Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 11. mdpi.com [mdpi.com]
- 12. Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Purity of Synthesized 1H-Indole-3-propiononitrile: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical, non-negotiable step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of analytical techniques for validating the purity of 1H-Indole-3-propiononitrile, a significant indole derivative with potential therapeutic applications. We present detailed experimental protocols, comparative data with relevant alternatives, and visual workflows to ensure robust and reliable purity assessment.
This compound and its related compounds are subjects of interest in various research fields, including oncology. To ensure the validity and reproducibility of experimental results, a thorough understanding and application of purity validation methods are paramount. This guide will delve into the primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity determination depends on the specific requirements of the analysis, including the need for quantitative accuracy, structural confirmation, and the identification of unknown impurities. A multi-technique approach is often the most robust strategy.
| Analytical Technique | Principle | Information Provided | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity (area %), retention time (t R ), separation of impurities. | High sensitivity, excellent quantitative accuracy, well-established methods. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification of impurities, quantitative purity (qNMR). | Provides detailed structural information, non-destructive. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio (m/z) of ionized molecules. | Molecular weight confirmation, structural information from fragmentation patterns. | High sensitivity, provides molecular weight information. |
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC is the workhorse for assessing the purity of moderately polar organic compounds like this compound. The separation is based on the compound's hydrophobicity.
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), an autosampler, and a column oven.
-
Mobile Phase: A gradient elution is typically employed for effective separation of the main compound from any impurities. A common mobile phase consists of:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (a common wavelength for indole derivatives).[1]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in the initial mobile phase (90:10 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Data Interpretation and Comparison
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Compound | Expected Retention Time (t R ) | Typical Purity (%) | Potential Impurities and their relative retention |
| This compound | ~15-20 min (highly dependent on the specific system) | >98% | Indole (earlier elution), Acrylonitrile (very early elution), 1H-Indole-1-propiononitrile (similar retention) |
| Indole-3-carbinol | Shorter than this compound | >98% | Diindolylmethane (later elution) |
| 3,3'-Diindolylmethane | Longer than this compound | >98% | Indole-3-carbinol (earlier elution) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the synthesized this compound and for identifying impurities. Both ¹H and ¹³C NMR should be performed. Quantitative NMR (qNMR) can also be used for highly accurate purity determination.[2][3]
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Pulse angle: 30-45°
-
Relaxation delay: 5 seconds (crucial for quantitative analysis)
-
Number of scans: 16-64
-
-
¹³C NMR Acquisition:
-
Proton-decoupled
-
Relaxation delay: 10-20 seconds
-
Number of scans: 1024 or more
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.[4]
Expected Chemical Shifts and Purity Calculation
The following are predicted ¹H and ¹³C NMR chemical shifts for this compound. Actual values may vary slightly depending on the solvent and concentration.
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.1 (br s, 1H, NH), ~7.6 (d, 1H, Ar-H), ~7.4 (d, 1H, Ar-H), ~7.2 (t, 1H, Ar-H), ~7.1 (t, 1H, Ar-H), ~7.0 (s, 1H, Ar-H), ~3.1 (t, 2H, -CH₂-), ~2.8 (t, 2H, -CH₂-CN).
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~136.2 (C), ~127.5 (C), ~122.5 (CH), ~122.2 (CH), ~119.8 (CH), ~119.5 (CN), ~112.8 (C), ~111.2 (CH), ~109.8 (CH), ~22.5 (CH₂), ~18.0 (CH₂).
Quantitative NMR (qNMR): For qNMR, a certified internal standard with a known purity is added to the sample. The purity of the analyte is calculated by comparing the integral of a well-resolved analyte signal to the integral of a signal from the internal standard.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry provides crucial information about the molecular weight of the synthesized compound, further confirming its identity. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques.[5][6]
Experimental Protocol: ESI-MS
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source. The mass spectrometer can be coupled to an HPLC system (LC-MS) for online separation and analysis.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.
-
Ionization Mode: Positive ion mode is typically used for indole derivatives to observe the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
Expected Mass Spectrum Data
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) | Potential Fragment Ions (from MS/MS) |
| This compound | C₁₁H₁₀N₂ | 170.21 | 171.09 | Loss of CH₂CN, cleavage of the propiononitrile side chain. |
| Indole (impurity) | C₈H₇N | 117.15 | 118.06 | Characteristic indole fragmentation pattern. |
| 1H-Indole-1-propiononitrile (isomer impurity) | C₁₁H₁₀N₂ | 170.21 | 171.09 | Different fragmentation pattern compared to the 3-substituted isomer. |
Visualizing the Workflow and Biological Context
To provide a clear overview, the following diagrams illustrate the general workflow for purity validation and a simplified signaling pathway where indole derivatives may play a role.
References
- 1. researchgate.net [researchgate.net]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of 1H-Indole-3-propiononitrile and Indole-3-acetic acid: Biological Effects and Mechanisms
A comprehensive guide for researchers and drug development professionals on the biological activities of the well-established plant hormone Indole-3-acetic acid (IAA) and its nitrile counterpart, 1H-Indole-3-propiononitrile. This document provides a detailed comparison of their effects, supported by available experimental data and methodologies.
Introduction
Indole-3-acetic acid (IAA) is the most abundant and physiologically active auxin in plants, playing a pivotal role in regulating a vast array of developmental processes, including cell elongation, division, and differentiation. Its biological effects extend to mammals, where it is a product of tryptophan metabolism by the gut microbiota and is involved in modulating immune responses and inflammation. In contrast, this compound is a related indole derivative whose biological activities are less characterized. This guide provides a comparative overview of these two compounds, with a focus on their auxin-like effects. Due to the limited direct research on this compound, this comparison will heavily leverage data on its close structural analog, Indole-3-propionic acid (IPA), assuming the potential for enzymatic conversion of the nitrile to the carboxylic acid in biological systems.
Comparative Biological Effects
The primary biological effect of interest for both IAA and, by extension, this compound (via conversion to IPA), is their auxin activity in plants. This activity is typically assessed through bioassays that measure physiological responses such as cell elongation and root development.
Quantitative Data on Auxin-like Activity
| Compound | Concentration | Primary Root Elongation (% of Control) | Lateral Root Density (number/cm) | Reference |
| Indole-3-acetic acid (IAA) | 0.01 µM | ~80% | Increased | [1] |
| 0.1 µM | ~50% | Significantly Increased | [1] | |
| 1 µM | <20% | Significantly Increased | [1] | |
| Indole-3-propionic acid (IPA) | 1 µM | ~90% | Increased | [2] |
| 5 µM | ~70% | Significantly Increased | [2] | |
| 10 µM | ~50% | Significantly Increased | [2] |
Note: The data presented are approximations derived from published studies and are intended for comparative purposes. The exact values can vary based on experimental conditions.
Mechanism of Action: The Auxin Signaling Pathway
The canonical auxin signaling pathway in plants involves the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which act as auxin co-receptors. In the presence of auxin, these proteins form a complex with Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome. This degradation releases Auxin Response Factors (ARFs), transcription factors that regulate the expression of auxin-responsive genes, thereby initiating a cellular response.
Recent studies have shown that IPA, the likely active form of this compound, also interacts with this signaling pathway. Genetic and biochemical evidence suggests that IPA can directly bind to the TIR1/AFB-Aux/IAA co-receptor complex, activating downstream gene expression and modulating plant development, particularly lateral root formation.[2][3]
Experimental Protocols
The following are generalized protocols for common bioassays used to quantify auxin activity.
Root Elongation Assay in Arabidopsis thaliana
This assay measures the effect of a compound on the growth of primary and lateral roots of Arabidopsis thaliana seedlings.
Methodology:
-
Seed Sterilization and Germination: Sterilize Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype) with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes. Rinse seeds five times with sterile distilled water. Stratify the seeds at 4°C for 2-3 days in the dark.
-
Plating: Plate the sterilized seeds on Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar.
-
Growth Conditions: Grow the seedlings vertically in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.
-
Treatment: After 4-5 days of growth, transfer seedlings to new MS plates containing a range of concentrations of the test compounds (e.g., 0.01 µM to 10 µM for IAA and IPA) and a solvent control (e.g., DMSO).
-
Data Collection: After a set period of growth on the treatment plates (e.g., 3-5 days), scan the plates and measure the length of the primary root and the number of emerged lateral roots using image analysis software (e.g., ImageJ).
-
Analysis: Calculate the average primary root length and lateral root density (number of lateral roots per unit length of the primary root) for each treatment. Plot the data as a percentage of the control to generate dose-response curves.
Metabolic Conversion of this compound
The biological activity of this compound as an auxin is likely dependent on its conversion to Indole-3-propionic acid. This conversion can be catalyzed by nitrilase or nitrile hydratase enzymes, which are found in various organisms, including plants and microbes.[4] Nitrilases directly hydrolyze the nitrile group to a carboxylic acid, while nitrile hydratases first convert the nitrile to an amide, which is then hydrolyzed to the acid by an amidase. The substrate specificity of these enzymes is a key determinant of the efficiency of this conversion.
Conclusion
Indole-3-acetic acid is a well-established auxin with a clearly defined mechanism of action. While direct evidence for the biological effects of this compound is limited, research on its close analog, Indole-3-propionic acid, strongly suggests that it possesses auxin-like activity. This activity is mediated through the canonical auxin signaling pathway, leading to similar developmental responses in plants as IAA, particularly in root architecture. A key area for future research is to obtain direct quantitative comparisons of the auxin activity of this compound and to elucidate the specific enzymatic pathways responsible for its conversion to an active form in different biological systems. This knowledge will be crucial for researchers and drug development professionals looking to utilize or modulate auxin-related pathways.
References
- 1. bp.ueb.cas.cz [bp.ueb.cas.cz]
- 2. Indole-3-propionic acid regulates lateral root development by targeting auxin signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-3-propionic acid regulates lateral root development by targeting auxin signaling in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrilase enzymes and their role in plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of 1H-Indole-3-propiononitrile with other auxins
Comparative Analysis of Auxins: A Guide for Researchers
A Note on 1H-Indole-3-propiononitrile:
A comprehensive review of scientific literature reveals a significant lack of publicly available experimental data directly comparing the auxin activity of this compound with established auxins such as Indole-3-acetic acid (IAA), Indole-3-butyric acid (IBA), and 1-Naphthaleneacetic acid (NAA). The majority of research on related indole compounds focuses on Indole-3-propionic acid (IPA), which has demonstrated some auxin-like properties.[1]
This guide, therefore, provides a comparative analysis of the well-characterized auxins—IAA, IBA, and NAA—and includes available data for IPA as a structurally related compound for informational purposes. It is crucial to note that the biological activity of this compound cannot be inferred from the data on IPA due to structural differences, primarily the presence of a nitrile group in place of a carboxylic acid group.
Introduction to Auxins
Auxins are a class of plant hormones that play a pivotal role in regulating various aspects of plant growth and development.[2] They are involved in processes such as cell elongation, root formation, apical dominance, and fruit development.[2] The most common naturally occurring auxin is Indole-3-acetic acid (IAA).[2] Synthetic auxins, such as Indole-3-butyric acid (IBA) and 1-Naphthaleneacetic acid (NAA), are widely used in agriculture and horticulture for their potent and stable auxin-like activity.[3]
This guide offers a comparative overview of the performance of these key auxins, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their work.
Quantitative Data Presentation
The following tables summarize quantitative data from various studies to provide a clear comparison of the efficacy of different auxins in two common bioassays: adventitious root formation and callus induction.
Table 1: Comparative Efficacy of Auxins on Adventitious Root Formation
| Auxin | Plant Species | Concentration | Rooting Percentage (%) | Average Number of Roots per Cutting | Reference |
| IAA | Lawsonia inermis | 1000 ppm | - | - | [3] |
| IBA | Actinidia deliciosa | 10,000 ppm | 42 | - | [4] |
| Gloriosa superba | 1.0 mg L⁻¹ | 81.25 | - | [5] | |
| Dendrocalamus hamiltonii | 3 mg/l | 95 | 7-8 | [6] | |
| NAA | Haworthia | 0.4 mg L⁻¹ (+ 0.4 mg L⁻¹ IBA) | - | 17 | [7][8] |
| IPA | Arabidopsis thaliana | 10 µM | Increased lateral roots | - | [1] |
Note: Direct comparative studies under identical conditions are limited. The data presented is from different studies and should be interpreted with caution.
Table 2: Comparative Efficacy of Auxins on Callus Induction
| Auxin | Plant Species | Explant Source | Concentration | Callus Induction Rate (%) | Reference |
| IAA | Prunus | Microcuttings | - | - | [2] |
| IBA | Prunus | Microcuttings | 0.9 mg/L | Significant increase | [2] |
| NAA | Paeonia lactiflora | Cotyledon | 1.0 mg·L⁻¹ (+ 0.5 mg·L⁻¹ 2,4-D, 0.5 mg·L⁻¹ TDZ) | 86.67 | |
| 2,4-D | Dendrocalamus hamiltonii | Shoot tips | 3 mg/l (+ 1 mg/l BA) | High | [6] |
Note: 2,4-D (2,4-Dichlorophenoxyacetic acid) is another potent synthetic auxin often used for callus induction.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Adventitious Root Formation Assay
This assay is commonly used to evaluate the root-promoting activity of auxins.
1. Plant Material Preparation:
-
Stem cuttings of a suitable length (e.g., 10-15 cm) are taken from healthy, disease-free mother plants.
-
The basal ends of the cuttings are treated with the test auxin solutions at various concentrations. A control group is treated with a solvent-only solution.
2. Treatment Application:
-
Quick Dip Method: The basal 1-2 cm of the cuttings are dipped in a concentrated auxin solution for a short duration (e.g., 5-10 seconds).
-
Talc Powder Application: The basal end of the cutting is dipped in water and then into a talc powder formulation containing the auxin.
-
Solution Culture: Cuttings are placed in a liquid medium containing the dissolved auxin for a specified period.
3. Planting and Growth Conditions:
-
The treated cuttings are planted in a suitable rooting medium (e.g., perlite, vermiculite, or a sand-soil mixture).
-
The cuttings are maintained under controlled environmental conditions (e.g., high humidity, optimal temperature, and indirect light) to facilitate rooting.
4. Data Collection and Analysis:
-
After a defined period (e.g., 4-8 weeks), the cuttings are carefully removed from the medium.
-
The following parameters are recorded:
-
Rooting percentage (the number of cuttings that formed roots out of the total number of cuttings).
-
The average number of roots per cutting.
-
The average root length.
-
-
Statistical analysis is performed to determine significant differences between treatments.
Callus Induction Assay
This bioassay assesses the ability of auxins to stimulate cell division and the formation of undifferentiated callus tissue.
1. Explant Preparation:
-
Tissues from a sterile source plant (explants), such as leaf discs, stem segments, or cotyledons, are excised under aseptic conditions.
2. Culture Medium:
-
A basal nutrient medium (e.g., Murashige and Skoog - MS medium) is prepared and supplemented with the test auxin at various concentrations. Often, a cytokinin is also added, as the auxin-to-cytokinin ratio is critical for callus induction and differentiation.[3]
-
The pH of the medium is adjusted, and it is solidified with a gelling agent like agar.
3. Inoculation and Incubation:
-
The explants are placed on the surface of the solidified medium in sterile culture vessels.
-
The cultures are incubated in a growth chamber under controlled conditions of temperature, light (or darkness), and humidity.
4. Data Collection and Analysis:
-
The cultures are observed regularly for callus formation.
-
After a specific culture period (e.g., 3-6 weeks), the following data are collected:
-
Callus induction frequency (percentage of explants forming callus).
-
Callus fresh and dry weight.
-
Callus morphology (e.g., color, texture - friable or compact).
-
-
Statistical analysis is used to compare the effectiveness of different auxin treatments.
Mandatory Visualization
Auxin Signaling Pathway
The canonical auxin signaling pathway involves the perception of auxin by TIR1/AFB receptors, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes by ARF transcription factors.
Caption: Canonical auxin signaling pathway.
Experimental Workflow for Adventitious Rooting Assay
The following diagram illustrates a typical workflow for conducting an adventitious rooting experiment to compare the efficacy of different auxins.
Caption: Workflow for adventitious rooting assay.
References
- 1. researchgate.net [researchgate.net]
- 2. biologydiscussion.com [biologydiscussion.com]
- 3. Uptake of Indole-3-acetic Acid and Indole-3-acetonitrile by Avena Coleoptile Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of indole derivative in the growth of plants: A review [frontiersin.org]
- 5. Frontiers | Optimizing callus induction and indirect organogenesis in non-dormant corm explants of Gloriosa superba (L.) via media priming [frontiersin.org]
- 6. Callus induction and regeneration via shoot tips of Dendrocalamus hamiltonii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aensiweb.com [aensiweb.com]
- 8. researchgate.net [researchgate.net]
Navigating the Structural Maze: A Comparative Guide to Confirming 1H-Indole-3-propiononitrile Derivatives
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel compounds is a cornerstone of discovery. This guide provides a comprehensive comparison of key analytical techniques used to elucidate the structure of 1H-Indole-3-propiononitrile and its derivatives, complete with detailed experimental protocols and comparative data from closely related analogs. A generalized workflow for structural confirmation is also presented to guide researchers in their analytical approach.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. This compound, with its reactive nitrile group and indole core, serves as a valuable building block for the synthesis of a diverse array of potentially bioactive molecules. Accurate structural determination is paramount to understanding their chemical properties, biological activities, and for ensuring the integrity of research findings. The primary methods employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.
A Comparative Look at Analytical Techniques
A combination of spectroscopic methods is typically employed to gain a complete picture of the molecular structure. While each technique provides unique insights, they are most powerful when used in concert.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Number of unique protons, their chemical environment, and connectivity. | Provides detailed information about the proton framework of the molecule. | Can be complex to interpret for molecules with many overlapping signals. |
| ¹³C NMR | Number of unique carbons and their chemical environment (e.g., aromatic, aliphatic, carbonyl). | Complements ¹H NMR by providing a carbon skeleton map. | Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. |
| FTIR | Presence of specific functional groups (e.g., C≡N, N-H, C=C). | Quick and non-destructive method for functional group identification. | Does not provide detailed information on the overall molecular framework. |
| Mass Spec. | Molecular weight and fragmentation pattern. | Determines the molecular formula and provides clues about the structure from fragmentation. | Isomers can be difficult to distinguish without high-resolution mass spectrometry and fragmentation analysis. |
| X-ray Cryst. | Unambiguous 3D structure of the molecule in the solid state. | Provides the absolute and definitive structure of a molecule. | Requires a suitable single crystal, which can be challenging to grow. |
Experimental Protocols for Structural Elucidation
Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid line broadening.
¹H NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.
¹³C NMR Data Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:
-
Solid Samples (ATR): Place a small amount of the powdered sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Solid Samples (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Liquid Samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
Data Acquisition:
-
Spectrometer: FTIR spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample holder (or pure KBr pellet) should be collected and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is introduced via a direct insertion probe or a gas chromatograph (GC-MS). Ionization is achieved by bombarding the sample with a high-energy electron beam (typically 70 eV).
-
Electrospray Ionization (ESI): Ideal for less volatile or thermally labile compounds, often coupled with liquid chromatography (LC-MS). The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, where it is ionized.
Data Acquisition:
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Mass Range: Typically scanned from m/z 50 to 500 or higher, depending on the expected molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental composition.
Single-Crystal X-ray Crystallography
Crystal Growth:
-
Dissolve the purified compound in a suitable solvent or solvent mixture to create a supersaturated solution.
-
Slowly cool the solution or allow for slow evaporation of the solvent to promote the growth of single crystals. Other techniques like vapor diffusion can also be employed.
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Process the diffraction data and solve the crystal structure using appropriate software packages (e.g., SHELXS, SHELXL).
-
Refine the structural model to obtain accurate bond lengths, bond angles, and crystallographic information.
Visualizing the Workflow
The process of confirming the structure of a newly synthesized this compound derivative follows a logical progression, starting from the synthesis and purification, followed by a series of spectroscopic analyses, and culminating in a definitive structural assignment.
Comparative Spectral Data
Table 1: ¹H NMR Data of Related Indole Derivatives (in CDCl₃)
| Compound | H-1 (NH) (ppm) | H-2 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | H-7 (ppm) | Side Chain Protons (ppm) |
| 1H-Indole | 8.10 (br s) | 6.52 (t) | 7.65 (d) | 7.12 (t) | 7.18 (t) | 7.37 (d) | - |
| 1H-Indole-3-acetonitrile | 8.15 (br s) | 7.28 (d) | 7.68 (d) | 7.20 (t) | 7.25 (t) | 7.40 (d) | 3.80 (s, 2H) |
| 1H-Indole-3-propanoic acid | 8.08 (br s) | 7.05 (s) | 7.60 (d) | 7.15 (t) | 7.20 (t) | 7.35 (d) | 3.05 (t, 2H), 2.75 (t, 2H) |
Table 2: Key IR Absorptions of Related Indole Derivatives (cm⁻¹)
| Compound | N-H Stretch | C≡N Stretch | C=O Stretch | Aromatic C-H Stretch |
| 1H-Indole | ~3400 | - | - | ~3100-3000 |
| 1H-Indole-3-acetonitrile | ~3410 | ~2250 | - | ~3100-3000 |
| 1H-Indole-3-propanoic acid | ~3400 | - | ~1700 | ~3100-3000 |
Table 3: Mass Spectrometry Data of Related Indole Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) |
| 1H-Indole | C₈H₇N | 117.15 | 117 (M⁺), 90, 89 |
| 1H-Indole-3-acetonitrile [1] | C₁₀H₈N₂ | 156.18 | 156 (M⁺), 130, 116 |
| 1H-Indole-3-propanoic acid [2] | C₁₁H₁₁NO₂ | 189.21 | 189 (M⁺), 130, 116 |
Signaling Pathway and Logical Relationships
The structural information obtained from these analytical techniques is crucial for understanding how these molecules interact with biological targets. For instance, many indole derivatives are known to modulate signaling pathways involved in cell growth and proliferation. A simplified representation of a generic signaling pathway that could be influenced by an indole derivative is shown below.
By employing a multi-faceted analytical approach, researchers can confidently determine the structure of novel this compound derivatives, paving the way for a deeper understanding of their potential as therapeutic agents.
References
A Comparative Guide to Indole-3-Propionic Acid: A Gut Microbiota Metabolite with Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Indole-3-propionic acid (IPA), a potent metabolite produced by the gut microbiota from the essential amino acid tryptophan, is emerging as a significant modulator of host physiology.[1][2] Its biological activities, ranging from neuroprotection to anti-inflammatory effects and enhancement of the intestinal barrier, have positioned it as a molecule of interest for therapeutic development. This guide provides a comparative analysis of IPA's performance against other gut microbiota metabolites, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.
I. Comparative Performance of Indole-3-Propionic Acid
IPA's biological effects are multifaceted, impacting various physiological and pathological processes. Below is a quantitative comparison of IPA with other relevant compounds, primarily the short-chain fatty acid (SCFA) butyrate, a well-studied gut microbial metabolite.
Table 1: Enhancement of Intestinal Barrier Function
| Metabolite | Model System | Concentration | Key Effect | Quantitative Change | Reference |
| Indole-3-propionic acid (IPA) | NCM460 human colonic epithelial cells | >0.5 mM | Increased Transepithelial Electrical Resistance (TEER) | Concentration-dependent significant increase (P<0.05) | [1] |
| Indole-3-propionic acid (IPA) | NCM460 human colonic epithelial cells | >0.5 mM | Upregulation of tight junction proteins (ZO-1, claudin-1, occludin) | Significant increase in protein expression (P<0.01 vs. LPS group) | [1] |
| Indole-3-propionic acid (IPA) | Caco-2/HT29 co-culture | Not specified | Increased Transepithelial Electrical Resistance (TEER) | Data not quantified in abstract | [3][4] |
| Indole-3-propionic acid (IPA) | Caco-2/HT29 co-culture | Not specified | Increased expression of mucins (MUC2, MUC4) and goblet cell products (TFF3, RELMβ) | Data not quantified in abstract | [3][4] |
| Butyrate | Caco-2 cell monolayer | 2 mM | Increased Transepithelial Electrical Resistance (TER) | Significant increase | [5][6] |
| Butyrate | Caco-2 cell monolayer | 2 mM | Decreased inulin permeability | Significant decrease | [5] |
| Butyrate | Caco-2 cell monolayer | 8 mM | Decreased Transepithelial Electrical Resistance (TER) | Significant decrease | [5] |
| Butyrate | Caco-2 cell monolayer | 8 mM | Increased inulin permeability | Significant increase | [5] |
Table 2: Anti-inflammatory Effects
| Metabolite | Model System | Concentration | Key Effect | Quantitative Change | Reference |
| Indole-3-propionic acid (IPA) | LPS-stimulated NCM460 cells | 0.05, 0.5, 5 mM | Inhibition of pro-inflammatory cytokine release (IL-1β, IL-6, TNF-α) | Dose-dependent significant reduction | [1] |
| Indole-3-propionic acid (IPA) | LPS-stimulated murine J774A.1 macrophages | 250 µM and 500 µM | Inhibition of NF-κB signaling and pro-inflammatory cytokine expression | Significant reduction (P<0.05) | [7] |
| Indole-3-propionic acid (IPA) | IL-1β-stimulated rat chondrocytes | Up to 80 µM | Inhibition of inflammatory factors (NO, PGE2, TNF-α, IL-6, iNOS, COX-2) | Significant inhibition | [8] |
| Sodium Butyrate (SB) | LPS-induced human primary astrocytes | 0.05, 0.5, 1, 5 mM | Prevention of LPS-induced increase in GM-CSF, MCP-1, IL-6, IL-12, and IL-13 | Significant prevention at various doses | [9] |
| Butyrate, Propionate, Acetate | LPS-stimulated monocytes from obese subjects | Not specified | Reduction of TNF-α and IL-6 production | Significant reduction | [10] |
Table 3: Neuroprotective Effects
| Metabolite | Model System | Dosage/Concentration | Key Effect | Quantitative Change | Reference |
| Indole-3-propionic acid (IPA) | Mongolian gerbils (transient forebrain ischemia) | 10 mg/kg (oral, 15 days) | Protection of neurons from ischemic damage | 56.8% cresyl violet-positive neurons in CA1 compared to sham | [11][12] |
| Indole-3-propionic acid (IPA) | Mongolian gerbils (transient forebrain ischemia) | 10 mg/kg (oral) | Decreased lipid peroxidation (4-hydroxy-2-nonenal) and DNA damage (8-hydroxy-2'-deoxyguanosine) | Significant decrease | [11][12] |
| Indole-3-propionic acid (IPA) | Probiotic-supplemented elderly humans | Not applicable (observational) | Positive association with serum brain-derived neurotrophic factor (BDNF) | r = 0.28, P < 0.05 | [13] |
| Indole-3-propionic acid (IPA) | LPS-stimulated microglial BV2 cells | 5 µM | Reduced concentration of TNF-α | Significant reduction (P < 0.05) | [13] |
II. Signaling Pathways and Mechanisms of Action
IPA exerts its biological effects through the activation of specific host receptors and modulation of downstream signaling cascades. The primary pathways identified are the Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR) pathways, which in turn influence inflammatory responses, often through the inhibition of the NF-κB pathway.
III. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
In Vitro Intestinal Barrier Function Assay
-
Cell Lines: Caco-2 and HT-29 human colon adenocarcinoma cells, often used in a co-culture model to mimic the intestinal epithelium. NCM460 human colonic epithelial cells are also utilized.[1][3]
-
Treatment: Cells are typically seeded on Transwell inserts and allowed to differentiate to form a monolayer. They are then treated with various concentrations of IPA (e.g., 0.05, 0.5, 5 mM) with or without an inflammatory stimulus like lipopolysaccharide (LPS).[1]
-
Barrier Integrity Measurement:
-
Transepithelial Electrical Resistance (TEER): Measured using a voltmeter to assess the integrity of the tight junctions. An increase in TEER indicates enhanced barrier function.[1][3]
-
Paracellular Permeability: Assessed by measuring the passage of a fluorescent marker (e.g., FITC-dextran) from the apical to the basolateral side of the Transwell insert.
-
-
Protein Expression Analysis: The expression levels of tight junction proteins (e.g., claudin-1, occludin, ZO-1) and mucins are quantified using Western blotting and immunofluorescence staining.[1][3]
In Vivo Neuroprotection Study in an Ischemia Model
-
Animal Model: Mongolian gerbils are commonly used for transient forebrain ischemia models.[11][12]
-
Treatment: IPA (e.g., 10 mg/kg) is administered orally for a specified period (e.g., 15 days) before inducing ischemia.[11][12]
-
Ischemia Induction: Transient forebrain ischemia is induced for a short duration (e.g., 5 minutes).[11][12]
-
Neuroprotection Assessment:
-
Histology: Neuronal damage in the hippocampal CA1 region is assessed by staining brain sections with cresyl violet. The percentage of viable neurons is quantified.[11][12]
-
Immunohistochemistry: Markers for oxidative stress (e.g., 4-hydroxy-2-nonenal for lipid peroxidation, 8-hydroxy-2'-deoxyguanosine for DNA damage) are analyzed in brain tissue.[11][12]
-
Quantification of Indole-3-Propionic Acid in Biological Samples
-
Sample Types: Plasma, plasma ultrafiltrate, and saliva.[14]
-
Method: High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a common method.[14] An alternative is Ultra-High-Performance Liquid Chromatography-quadrupole Time-of-Flight Mass Spectrometry (UHPLC-qTOF-MS).[15]
-
Sample Preparation:
-
Chromatographic Conditions: A C18 column is typically used with a mobile phase consisting of an acetate buffer and acetonitrile.[14]
IV. Conclusion
Indole-3-propionic acid demonstrates significant potential as a therapeutic agent due to its potent anti-inflammatory, neuroprotective, and intestinal barrier-enhancing properties. The quantitative data presented in this guide highlights its efficacy, often in a dose-dependent manner. Compared to other gut microbial metabolites like butyrate, IPA shows a consistent protective effect on the intestinal barrier without the paradoxical dose-dependent toxicity observed with high concentrations of butyrate.[5] The activation of AhR and PXR provides a clear mechanistic basis for its diverse biological activities. Further research, particularly well-controlled clinical trials, is warranted to fully elucidate the therapeutic applications of this promising gut microbiota-derived metabolite.
References
- 1. Indole‑3‑propionic acid alleviates intestinal epithelial cell injury via regulation of the TLR4/NF‑κB pathway to improve intestinal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-3-propionic acid function through PXR and AhR, molecular signaling pathways, and antitoxic role in underlying diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole-3-propionic Acid Improved the Intestinal Barrier by Enhancing Epithelial Barrier and Mucus Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of butyrate on intestinal barrier function in a Caco-2 cell monolayer model of intestinal barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Butyrate Enhances the Intestinal Barrier by Facilitating Tight Junction Assembly via Activation of AMP-Activated Protein Kinase in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Indole-3-propionic acid alleviates chondrocytes inflammation and osteoarthritis via the AhR/NF-κB axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodium Butyrate and Indole-3-propionic Acid Prevent the Increase of Cytokines and Kynurenine Levels in LPS-induced Human Primary Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The role of short-chain fatty acid in metabolic syndrome and its complications: focusing on immunity and inflammation [frontiersin.org]
- 11. Indole-3-propionic acid attenuates neuronal damage and oxidative stress in the ischemic hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 13. Gut microbiota indole-3-propionic acid mediates neuroprotective effect of probiotic consumption in healthy elderly: A randomized, double-blind, placebo-controlled, multicenter trial and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Indole-3-Propionic Acid, a Gut-Derived Tryptophan Metabolite, Associates with Hepatic Fibrosis [mdpi.com]
Cross-Reactivity of Indole Derivatives with Indole Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous signaling molecules and synthetic drugs. Its derivatives exhibit a wide spectrum of pharmacological activities, largely through their interaction with a variety of "indole receptors." This guide provides a comparative analysis of the cross-reactivity of common indole derivatives with key indole-binding receptors, namely serotonin (5-HT), melatonin (MT), and auxin receptors. The data presented herein is intended to aid researchers in understanding the selectivity profiles of these compounds and to facilitate the development of more specific and effective therapeutic agents.
Comparative Binding Affinities of Indole Derivatives
The following tables summarize the binding affinities (Ki, in nM) of various indole derivatives for human serotonin and melatonin receptor subtypes, as well as the auxin receptor TIR1. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinities (Ki, nM) of Indole Derivatives for Human Serotonin (5-HT) Receptor Subtypes
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2C | 5-HT7 |
| Serotonin (5-HT) | 4.5 | 11 | 5.0 | 12 | 1.3 | 3.7 |
| Melatonin | >10,000 | >10,000 | >10,000 | 6,800 | 1,500 | >10,000 |
| Tryptamine | 130 | 250 | 180 | 200 | 150 | 500 |
| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | 16 | 100 | 50 | 63 | 40 | 120 |
| N,N-Dimethyltryptamine (DMT) | 110 | 180 | 120 | 150 | 80 | 300 |
| Psilocin | 25 | 80 | 40 | 30 | 15 | 90 |
| Indole-3-acetic acid (IAA) | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
Data compiled from multiple sources.[1][2][3] Values are averages and may vary depending on experimental conditions.
Table 2: Binding Affinities (Ki, nM) of Indole Derivatives for Human Melatonin (MT) Receptor Subtypes
| Compound | MT1 | MT2 |
| Melatonin | 0.06 | 0.3 |
| Serotonin (5-HT) | 2,500 | 5,000 |
| N-Acetylserotonin | 10 | 50 |
| 2-Iodomelatonin | 0.03 | 0.1 |
| Ramelteon | 0.014 | 0.045 |
| Agomelatine | 0.1 | 0.12 |
| Indole-3-propionic acid | >10,000 | >10,000 |
Data compiled from multiple sources.[4][5][6] Values are averages and may vary depending on experimental conditions.
Table 3: Interaction of Indole Derivatives with the Plant Auxin Receptor TIR1
| Compound | Interaction with TIR1/AFB-Aux/IAA complex |
| Indole-3-acetic acid (IAA) | High-affinity binding, promotes complex formation.[7][8] |
| Tryptamine | Weak to no interaction. |
| Melatonin | Not a primary ligand. |
| Serotonin (5-HT) | Not a primary ligand. |
| α-(Phenylethyl-2-oxo)-IAA | Antagonist, blocks complex formation.[9] |
| Auxinole | Potent antagonist, blocks complex formation.[9] |
Data is primarily qualitative due to the nature of auxin receptor interaction studies, which often focus on functional outcomes rather than direct Ki values for a wide range of indole derivatives.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of indole derivative cross-reactivity.
Caption: Generalized G-protein coupled receptor (GPCR) signaling pathway for serotonin and melatonin receptors.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Simplified signaling pathway for the plant hormone auxin.
Experimental Protocols
Competitive Radioligand Binding Assay (Filtration Method)
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., 5-HT1A or MT1).
-
Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [125I]2-Iodomelatonin for MT1).
-
Test indole derivatives at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B glass fiber).
-
Vacuum manifold.
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the unlabeled test indole derivatives. Dilute the cell membrane preparation and the radioligand in assay buffer to the desired concentrations.
-
Assay Setup: In a 96-well plate, add in the following order: 50 µL of assay buffer, 50 µL of the test indole derivative (or buffer for total binding, or a high concentration of a known ligand for non-specific binding), 50 µL of radioligand, and 100 µL of the cell membrane suspension.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters three times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the test compound concentration to generate a competition curve. The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10][11][12]
Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Functional Assay
This assay is used to determine the functional activity (agonist or antagonist) of a test compound on G-protein coupled receptors (GPCRs) that modulate cyclic AMP (cAMP) levels.
Materials:
-
Cells stably expressing the GPCR of interest (e.g., 5-HT1A or MT1).
-
Test indole derivatives at various concentrations.
-
Forskolin (to stimulate cAMP production for Gi-coupled receptors).
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
384-well low-volume microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation: Seed the cells into a 384-well plate and incubate overnight.
-
Compound Addition: Add the test indole derivatives at various concentrations to the cells. For antagonist testing, pre-incubate the cells with the test compounds before adding a known agonist.
-
Stimulation/Inhibition: For Gs-coupled receptors, the agonist will stimulate cAMP production. For Gi-coupled receptors, add forskolin to stimulate cAMP production, and an agonist will inhibit this production. Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to lyse the cells and initiate the competitive immunoassay. Incubate for 60 minutes at room temperature.
-
Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: The HTRF ratio (emission at 665 nm / emission at 620 nm) is inversely proportional to the amount of cAMP produced by the cells. Generate dose-response curves by plotting the HTRF ratio against the log of the test compound concentration. From these curves, determine the EC50 (for agonists) or IC50 (for antagonists) values.[13][14][15]
Conclusion
This guide provides a comparative overview of the cross-reactivity of several common indole derivatives with serotonin, melatonin, and auxin receptors. The data clearly indicates that while some indole derivatives exhibit a degree of selectivity, many demonstrate significant cross-reactivity, particularly between the serotonin and melatonin receptor families due to their structural similarities. For instance, serotonin itself has a much lower affinity for melatonin receptors than melatonin, but other indoleamine hallucinogens can interact with both receptor types. The plant auxin receptor, TIR1, shows a high degree of specificity for indole-3-acetic acid and its close structural analogs, with most other indole derivatives showing little to no interaction.
The provided experimental protocols for radioligand binding and cAMP functional assays offer standardized methods for researchers to further investigate the binding affinities and functional activities of novel indole derivatives. The accompanying diagrams of the signaling pathways and experimental workflows serve as visual aids to understand the underlying mechanisms and procedures.
It is crucial for researchers in drug discovery and pharmacology to consider the potential for cross-reactivity when designing and evaluating new indole-based compounds. A thorough understanding of a compound's selectivity profile across various indole receptors is essential for predicting its pharmacological effects and potential side effects. The information presented in this guide serves as a valuable resource for these endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. acnp.org [acnp.org]
- 4. A Molecular and Chemical Perspective in Defining Melatonin Receptor Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-based melatonin analogues: Synthetic approaches and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. revvity.com [revvity.com]
- 13. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Techniques for Purity Validation of Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of the development and quality control of indole derivatives, a class of compounds with significant importance in the pharmaceutical industry. The presence of impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product. This guide provides an objective comparison of the most common and effective analytical techniques for the purity validation of indole derivatives, supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for purity determination depends on several factors, including the physicochemical properties of the indole derivative, the nature of potential impurities, and the specific requirements of the analysis (e.g., routine quality control versus comprehensive impurity profiling). The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Capillary Electrophoresis (CE).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative NMR (qNMR) | Capillary Electrophoresis (CE) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis. | Combines the separation capabilities of HPLC with the mass analysis capabilities of MS for identification and quantification. | Quantification based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei. | Separation based on the differential migration of charged species in an electric field within a narrow capillary. |
| Primary Application | Routine purity testing, quantification of known impurities, and stability studies. | Analysis of volatile and thermally stable indole derivatives and their impurities. | Identification and quantification of known and unknown impurities, especially at trace levels.[1] | Absolute and relative quantification of the main component and impurities without the need for identical reference standards.[2] | Analysis of charged indole derivatives and chiral separations. |
| Typical Limit of Detection (LOD) | 0.015 - 0.2 µg/mL for indole derivatives.[3] | Below 0.01% for impurities.[4] | As low as 0.001% for impurities.[1] | ~0.1-1% for impurity detection.[2] | Lower than HPLC in some cases. |
| Typical Limit of Quantification (LOQ) | 0.06 - 0.15 µg/mL for indole derivatives.[3] | Varies depending on the compound and matrix. | Varies, but generally very low. | Varies depending on the compound and instrument. | Varies depending on the compound and detection method. |
| Precision (RSD%) | Intra-day: 1.9% to 14.4%; Inter-day: 2.0% to 14.8%.[3] | Generally <15% for trace analysis. | Typically <15%. | High precision, often <1%. | Typically <5%. |
| Accuracy (Recovery %) | Intra-day: 93.3% to 101.9%; Inter-day: 90.0% to 101.3%.[3] | Generally within 80-120%. | Typically within 80-120%. | High accuracy as a primary ratio method. | Good, but can be matrix-dependent. |
| Linearity (r²) | >0.995.[3] | Typically >0.99. | Typically >0.99. | Excellent over a wide dynamic range. | Typically >0.99. |
| Advantages | High resolution, sensitivity, and quantitative accuracy; suitable for non-volatile and thermally unstable compounds.[5] | High separation efficiency for volatile compounds; provides structural information from mass spectra. | High sensitivity and selectivity; excellent for identifying unknown impurities.[2][5] | A primary analytical method that does not require a specific reference standard for each impurity; non-destructive.[2][6] | High efficiency, fast analysis, and low sample/reagent consumption.[7] |
| Limitations | Definitive identification of unknown impurities often requires coupling with MS.[2] | Limited to volatile and thermally stable compounds; derivatization may be required.[2] | Higher cost and complexity of instrumentation.[5] | Generally lower sensitivity than chromatographic methods for trace impurities.[2] | Can be less robust than HPLC; sensitivity can be an issue with UV detection for some compounds. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific indole derivatives and impurity profiles.
High-Performance Liquid Chromatography (HPLC) for 6-Cyanoindole Purity
This protocol describes a reversed-phase HPLC method for determining the purity of synthesized 6-Cyanoindole.[5]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC grade acetonitrile, water, and formic acid
-
6-Cyanoindole reference standard
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient to separate impurities, for example, starting with a low percentage of B and increasing to elute all components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the 6-Cyanoindole reference standard in the mobile phase to a concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the synthesized 6-Cyanoindole sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative NMR (qNMR) for Absolute Purity Determination
This protocol provides a general procedure for determining the absolute purity of an indole derivative using an internal standard.[6][8]
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision NMR tubes
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
-
Analytical balance (accurate to 0.01 mg)
Sample Preparation:
-
Accurately weigh a specific amount of the indole derivative sample into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard to the same NMR tube.
-
Add a precise volume of the deuterated solvent to dissolve the sample and internal standard completely.
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling
This protocol outlines a general approach for the identification and characterization of impurities in indole derivatives using LC-MS.[9][10]
Instrumentation and Materials:
-
LC-MS system (e.g., with a quadrupole, time-of-flight, or Orbitrap mass analyzer)
-
Reversed-phase C18 column
-
HPLC grade acetonitrile, water, and formic acid or ammonium formate
-
Indole derivative sample
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A shallow gradient to ensure good separation of trace impurities.
-
Flow Rate: 0.2 - 0.5 mL/min (will vary based on column dimensions)
-
Column Temperature: 30 - 40 °C
-
Injection Volume: 5 - 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, or Atmospheric Pressure Chemical Ionization (APCI).[10]
-
Scan Mode: Full scan for impurity detection and product ion scan (MS/MS) for structural elucidation.
-
Optimize MS parameters (e.g., capillary voltage, fragmentor voltage, collision energy) for the specific indole derivative.
Data Analysis:
-
Process the full scan data to identify potential impurities based on their mass-to-charge ratio (m/z).
-
Perform MS/MS analysis on the detected impurity ions to obtain fragmentation patterns.
-
Elucidate the structures of the impurities by interpreting the fragmentation spectra, often with the aid of software tools and databases.
Visualizations
The following diagrams illustrate the logical workflows for assessing the purity of indole derivatives using different analytical techniques.
Caption: Workflow for HPLC Purity Assessment of Indole Derivatives.
Caption: Workflow for Absolute Purity Determination by qNMR.
Caption: Workflow for Impurity Profiling using LC-MS.
References
- 1. biomedres.us [biomedres.us]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. soeagra.com [soeagra.com]
- 5. benchchem.com [benchchem.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential: A Quantitative Comparison of Indole Derivatives' Cytotoxic Activities
For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in the quest for novel anticancer agents. This guide provides an objective comparison of the cytotoxic activities of various indole derivatives, supported by quantitative experimental data, detailed methodologies, and visual representations of key cellular pathways.
A multitude of studies have demonstrated the potential of indole derivatives as potent cytotoxic agents against a wide array of cancer cell lines.[1][2] Their mechanisms of action are diverse, often involving the modulation of critical signaling pathways that govern cell proliferation, survival, and death.[3][4][5] This guide synthesizes preclinical data to offer a comparative analysis of these promising compounds.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of indole derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value signifies higher cytotoxic potency. The following tables summarize the IC50 values for several indole derivatives against various human cancer and normal cell lines, offering a glimpse into their activity and selectivity.
| Compound ID | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Reference |
| Indazole derivative 6o | K562 (Leukemia) | 5.15 | HEK-293 (Kidney) | 33.2 | [1] |
| 7-((1H-indol-3-yl)methyl)-5-chloroquinolin-8-ol | Colon Adenocarcinoma | High Potency | MRC-5 (Lung Fibroblast) | No effect on viability | [1] |
| Compound 1c | HepG2 (Liver) | 0.9 | HEK-293 (Kidney), LO2 (Liver), MRC5 (Lung) | >100 µg/ml | [6] |
| MCF-7 (Breast) | 0.55 | [6] | |||
| HeLa (Cervical) | 0.50 | [6] | |||
| Chalcone-indole derivative 12 | Various cancer cell lines | 0.22 - 1.80 | - | - | [2] |
| Quinoline-indole derivative 13 | Various cancer cell lines | 0.002 - 0.011 | - | - | [2] |
| MG-2477 (pyrroloquinolinone derivative) | A549 (Lung) | 0.020 | - | - | [4] |
| A549-T12 (Taxol-resistant Lung) | 0.020 | [4] | |||
| A549-T24 (Taxol-resistant Lung) | 0.020 | [4] | |||
| Compound 19 (tetrahydropyrano[3,4-b]indole) | MDA-MB-231 (Breast) | 2.29 | - | - | [5] |
| 3,5-Diprenyl indole 35 | MIA PaCa-2 (Pancreatic) | 9.5 ± 2.2 | WI-38 (Normal Lung) | Safer | [7] |
| Compound 3b (phenylsulfonylhydrazone hybrid) | MCF-7 (Breast) | 4.0 | - | SI: 20.975 | [8] |
| Compound 3f (phenylsulfonylhydrazone hybrid) | MDA-MB-231 (Breast) | 4.7 | - | - | [8] |
| PZ-11 (thiazolidinedione derivative) | MCF-7 (Breast) | 17.35 | - | - | [9] |
Note: The selectivity of a compound is often inferred by comparing the IC50 value for a cancer cell line to that of a normal cell line. A higher IC50 for normal cells indicates greater selectivity towards cancer cells.[1]
Experimental Protocols
The evaluation of the cytotoxic activity of indole derivatives predominantly relies on colorimetric assays that measure cell viability. The MTT and SRB assays are two of the most widely used methods.[1][10]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1][11]
-
Compound Treatment: Prepare serial dilutions of the indole derivatives in a complete cell culture medium. The old medium is removed from the wells, and 100 µL of the diluted compound solutions are added. A vehicle control (e.g., DMSO) and a blank (medium only) are included.[11]
-
Incubation: The plate is incubated for a period of 48-72 hours.[11]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[11]
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a plate reader.[11]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration.[1]
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay based on the binding of the SRB dye to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.
Protocol:
-
Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After the incubation period with the compounds, the cells are fixed by gently adding a cold solution of 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: The plates are washed five times with slow-running tap water to remove the TCA and air-dried.
-
Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated at room temperature for 10 minutes.
-
Washing: The plates are quickly rinsed four times with 1% (v/v) acetic acid to remove unbound dye and then air-dried.
-
Dye Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: The absorbance is measured at 510 nm using a plate reader.
-
Data Analysis: Similar to the MTT assay, the percentage of cell viability is calculated relative to the control, and IC50 values are determined.
Signaling Pathways and Experimental Workflows
Indole derivatives exert their cytotoxic effects by modulating various signaling pathways crucial for cancer cell survival and proliferation. The PI3K/Akt/mTOR and MAPK pathways are prominent targets.[4][5][12] Furthermore, many indole compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest.[3][11]
Caption: General workflow for determining the cytotoxicity of indole derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by certain indole derivatives.
Caption: Mechanism of apoptosis induction via modulation of Bcl-2 family proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of Indole Derivatives for Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Indole, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3] The versatility of the indole ring allows for structural modifications that can significantly modulate the therapeutic properties of its derivatives, leading to the development of potent agents for various diseases.[1][3][4] This guide provides a comparative overview of indole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial potential, supported by experimental data and detailed methodologies.
Anticancer Potential of Indole Derivatives
Indole derivatives have emerged as promising anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, apoptosis evasion, and angiogenesis.[1][5][6] They exert their effects through diverse mechanisms such as tubulin polymerization inhibition, kinase inhibition, and disruption of DNA replication.[1][6][7]
Comparative Anticancer Activity of Indole Derivatives (IC50, µM)
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Indole-tetrazole amides (Compound 9) | A549 (Lung) | 3.5 | Etoposide | >10 | [1] |
| MCF-7 (Breast) | 4.2 | Etoposide | >10 | [1] | |
| SKOV3 (Ovarian) | 3.8 | Etoposide | >10 | [1] | |
| Indole-acrylamide (Compound 1) | Huh7 (Liver) | 5.0 | Doxorubicin | Not Specified | [1] |
| Pyrazolinyl-indole (Compound 17) | Leukemia | <10 | Imatinib | >10 (9% inhibition) | [1] |
| Indole-curcumin (Compound 27) | HeLa (Cervical) | 4 | Doxorubicin | 1 | [1] |
| Hep-2 (Laryngeal) | 12 | Doxorubicin | 10 | [1] | |
| A549 (Lung) | 15 | Doxorubicin | 0.65 | [1] | |
| Spirooxindole-maleimides (43a) | MCF-7 (Breast) | 3.88 | Not Specified | Not Specified | [8] |
| 3-Arylthio-1H-indoles (83, R=6-thiophen-3-yl) | MCF-7 (Breast) | 0.0045 | Combretastatin A-4 | 0.013 | [9] |
| Ursolic acid-indole (5f) | SMMC-7721 (Liver) | 0.56 | Not Specified | Not Specified | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The indole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: During the incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as DMSO or isopropanol, is added to dissolve these crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
References
- 1. inotiv.com [inotiv.com]
- 2. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Differentiating 1H-Indole-3-propiononitrile and Its Positional Isomers
For researchers, scientists, and professionals in drug development, the precise characterization of molecular isomers is paramount. Positional isomers of bioactive molecules, while sharing the same molecular formula, can exhibit vastly different spectroscopic properties, chemical reactivity, and biological activities. This guide provides a comprehensive comparison of 1H-Indole-3-propiononitrile and its key positional isomers, offering insights into their differentiation through experimental data and analytical techniques.
Introduction to this compound and Its Isomers
This compound is an indole derivative with a propiononitrile substituent at the C-3 position of the indole ring. Its isomers are compounds with the same molecular formula (C₁₁H₁₀N₂) but with the propiononitrile group attached to different positions on the indole nucleus, such as the nitrogen atom (N-1) or other carbon atoms on the benzene or pyrrole ring (C-2, C-4, C-5, C-6, C-7). The position of this substituent significantly influences the molecule's electronic environment and, consequently, its physical, chemical, and biological properties.
While extensive experimental data is available for the C-3 and N-1 isomers, complete datasets for other positional isomers are less common in the public domain. This guide compiles available experimental data and provides predicted spectroscopic characteristics for the less-documented isomers based on established principles of indole chemistry.
Spectroscopic Differentiation
The most powerful techniques for differentiating positional isomers of indole derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Infrared (IR) spectroscopy can also provide supporting information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is particularly informative for distinguishing between indole isomers due to the distinct chemical shifts and coupling patterns of the aromatic protons on the indole ring. The position of the electron-withdrawing propiononitrile group significantly impacts the electronic shielding of nearby protons.
Table 1: Comparison of ¹H NMR Spectral Data for 1H-Indole-propiononitrile Isomers
| Isomer | H-1 (NH) | H-2 | H-4 | H-5 | H-6 | H-7 | Propiononitrile Side Chain |
| This compound | ~8.1 ppm (br s) | ~7.2 ppm (s) | ~7.6 ppm (d) | ~7.1 ppm (t) | ~7.2 ppm (t) | ~7.4 ppm (d) | CH₂: ~3.0 ppm (t), CH₂CN: ~2.7 ppm (t) |
| 1H-Indole-1-propiononitrile | - | ~7.1 ppm (d) | ~7.6 ppm (d) | ~7.1 ppm (t) | ~7.2 ppm (t) | ~7.5 ppm (d) | N-CH₂: ~4.5 ppm (t), CH₂CN: ~2.9 ppm (t) |
| 1H-Indole-2-propiononitrile (Predicted) | ~8.2 ppm (br s) | - | ~7.5 ppm (d) | ~7.1 ppm (t) | ~7.1 ppm (t) | ~7.4 ppm (d) | CH₂: ~3.2 ppm (t), CH₂CN: ~2.8 ppm (t) |
| 1H-Indole-4-propiononitrile (Predicted) | ~8.3 ppm (br s) | ~7.2 ppm (t) | - | ~7.3 ppm (d) | ~7.1 ppm (t) | ~7.0 ppm (d) | CH₂: ~3.4 ppm (t), CH₂CN: ~2.9 ppm (t) |
| 1H-Indole-5-propiononitrile (Predicted) | ~8.2 ppm (br s) | ~7.2 ppm (dd) | ~7.4 ppm (d) | - | ~7.1 ppm (dd) | ~7.8 ppm (d) | CH₂: ~3.1 ppm (t), CH₂CN: ~2.8 ppm (t) |
| 1H-Indole-6-propiononitrile (Predicted) | ~8.1 ppm (br s) | ~7.1 ppm (dd) | ~7.7 ppm (s) | ~7.5 ppm (d) | - | ~7.1 ppm (dd) | CH₂: ~3.1 ppm (t), CH₂CN: ~2.8 ppm (t) |
| 1H-Indole-7-propiononitrile (Predicted) | ~8.4 ppm (br s) | ~7.2 ppm (t) | ~7.0 ppm (d) | ~7.0 ppm (t) | ~7.5 ppm (d) | - | CH₂: ~3.1 ppm (t), CH₂CN: ~2.8 ppm (t) |
Note: Predicted values are based on general substituent effects on the indole ring and may vary depending on the solvent and other experimental conditions.
¹³C NMR spectroscopy also provides valuable information for isomer differentiation, with the carbon atom attached to the propiononitrile group showing a characteristic downfield shift.
Mass Spectrometry (MS)
Mass spectrometry, particularly with electron ionization (EI), can differentiate isomers based on their fragmentation patterns. While all isomers will exhibit the same molecular ion peak (m/z 170), the relative abundances of fragment ions will differ. The primary fragmentation pathway for C-substituted isomers involves the loss of the propiononitrile side chain, while N-substituted isomers may show different fragmentation patterns.
Table 2: Expected Key Mass Spectral Fragments for 1H-Indole-propiononitrile Isomers
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions (m/z) and Description |
| This compound | 170 | 130 (M⁺ - CH₂CN), 117 (indole moiety) |
| 1H-Indole-1-propiononitrile | 170 | 116 (M⁺ - CH₂CH₂CN), 117 (indole moiety) |
| Other C-substituted Isomers | 170 | 130 (M⁺ - CH₂CN), 117 (indole moiety) - relative intensities will vary |
Experimental Protocols
General NMR Spectroscopy Protocol
A general protocol for acquiring NMR spectra to differentiate between indole-propiononitrile isomers is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum using a 400 MHz or higher field spectrometer. Key parameters include a 30-90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR.
-
2D NMR (Optional but Recommended): For unambiguous assignment, especially for closely spaced signals, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
General Mass Spectrometry Protocol
A general protocol for EI-MS analysis is as follows:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation of mixtures.
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-200 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, comparing the relative abundances of key fragment ions to differentiate between isomers.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective methods for separating mixtures of indole-propiononitrile isomers.
Table 3: General Chromatographic Separation Conditions
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |
| HPLC | C18 reverse-phase | Acetonitrile/water or methanol/water gradient | UV (at ~280 nm) or MS |
| GC-MS | Phenyl-methylpolysiloxane | Helium | Mass Spectrometry |
Biological Activity and Signaling Pathways
The position of the substituent on the indole ring is known to be a critical determinant of biological activity. Indole derivatives can interact with various biological targets, and a change in the substituent position can alter binding affinity and efficacy.
Indole compounds, including derivatives of indole-3-propionic acid, are known to be ligands for the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR) .[1] These receptors are involved in regulating a wide range of cellular processes, including immune responses, xenobiotic metabolism, and maintenance of the intestinal barrier. The differential activation of these receptors by various indole-propiononitrile isomers could lead to distinct biological outcomes. For instance, indole-3-propionic acid itself has been shown to possess antioxidant and neuroprotective effects.[2][3] It is plausible that its nitrile analog, this compound, and its isomers could exhibit a range of activities, including anti-inflammatory, antioxidant, and cytotoxic effects, depending on their specific interactions with these and other cellular targets.
Further research is needed to fully elucidate the specific biological activities and signaling pathways associated with each positional isomer of 1H-indole-propiononitrile.
Visualizing Experimental and Logical Workflows
General Workflow for Isomer Differentiation
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of indole-propiononitrile isomers.
Caption: Workflow for synthesis and characterization of isomers.
Signaling Pathway of Indole Derivatives
The diagram below illustrates the general signaling pathway for indole derivatives through the Aryl Hydrocarbon Receptor (AhR).
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 1H-Indole-3-propiononitrile
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical waste are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 1H-Indole-3-propiononitrile.
Crucial Note: A specific Safety Data Sheet (SDS) for this compound was not located in publicly available databases during this search. The following procedures are based on general best practices for the disposal of nitrile compounds and structurally related chemicals. It is imperative to obtain and consult the specific SDS from your supplier for detailed and substance-specific safety and disposal information.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is critical to handle this compound with the appropriate safety measures. Nitrile compounds can be hazardous, and proper personal protective equipment (PPE) is mandatory to minimize exposure.[2]
Personal Protective Equipment (PPE) and Engineering Controls:
| Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[3][4] |
| Body Protection | A lab coat or chemical-resistant apron.[3] |
| Respiratory Protection | In case of dust or aerosol generation, a NIOSH-approved respirator is necessary.[3] |
| Engineering Controls | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in adherence to all applicable local, state, and federal regulations.[5] Chemical waste generators are responsible for correctly identifying and classifying their waste.[6]
-
Waste Identification and Characterization : Consult the supplier-provided SDS to determine the specific hazards associated with this compound. This will inform the appropriate disposal route.
-
Segregation of Waste : Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's hazardous waste program.[1][7] Incompatible wastes, such as acids, bases, and oxidizing agents, must be kept separate to prevent dangerous reactions.[1][7]
-
Container Selection and Labeling :
-
Storage : Store the sealed and labeled waste container in a designated, secure area away from incompatible materials.[3]
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[3]
-
Provide the contractor with all necessary information about the waste, including its composition and any known hazards.[3]
-
Waste material contaminated with nitriles must be disposed of in a manner that is not hazardous to employees or the environment.[5]
-
Spill and Leak Procedures : In the event of a spill, evacuate the area if necessary. For small spills, absorb the material with an inert, non-combustible absorbent and place it in a sealed container for disposal. For large spills, contain the spill and contact your EHS office or emergency response team.[3]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1H-Indole-3-propiononitrile
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1H-Indole-3-propiononitrile. The following procedures are based on a conservative assessment of hazards, drawing from data on structurally related compounds in the absence of a specific Safety Data Sheet (SDS) for this exact chemical.
Hazard Assessment
-
Acute Toxicity: May be harmful if swallowed and toxic in contact with skin.
-
Skin and Eye Irritation: Likely to cause skin and eye irritation.
-
Flammability: Related nitrile compounds are flammable liquids. Therefore, this compound should be kept away from heat, sparks, open flames, and other ignition sources.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, as indole and nitrile compounds can be toxic upon dermal absorption. |
| Eye and Face Protection | Chemical safety goggles meeting appropriate standards (e.g., ANSI Z87.1, EN166). A face shield is recommended. | To protect against splashes of the chemical or solvents. |
| Skin and Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes. | To prevent accidental skin exposure. |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood. | To prevent inhalation of any potentially harmful vapors or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Operational Plan: Handling and Storage
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.
Engineering Controls:
-
All work with this compound, including weighing, transferring, and preparing solutions, must be performed in a certified chemical fume hood.
-
Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
Procedural Steps:
-
Preparation: Before beginning work, ensure the fume hood is functioning correctly and the work area is clean and free of clutter. Line the work surface with absorbent bench paper. Don all required PPE.
-
Handling:
-
Use the smallest amount of the chemical necessary for the experiment.
-
When weighing, do so within the fume hood. If this is not possible, tare a sealed container, add the compound inside the fume hood, and then re-weigh the sealed container.
-
When preparing solutions, add solvents slowly to the compound to avoid splashing.
-
-
Storage: Store this compound in a tightly sealed, properly labeled container. Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated gloves, weighing paper, and bench paper, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: All hazardous waste must be disposed of through a certified environmental waste management company, following all local, regional, and national regulations.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
